FZD7 antagonist 1
Description
Structure
2D Structure
Properties
Molecular Formula |
C142H202N32O42S4 |
|---|---|
Molecular Weight |
3157.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H202N32O42S4/c1-19-71(11)115(139(213)155-91(41-43-217-17)123(197)157-93(119(143)193)49-77-29-33-83(179)34-30-77)173-135(209)101(53-81-61-145-65-149-81)165-137(211)107(171-129(203)99(51-79-59-147-87-27-23-21-25-85(79)87)163-127(201)97(47-69(7)8)159-121(195)89(37-39-109(181)182)153-125(199)95(45-67(3)4)161-131(205)103(55-111(185)186)167-133(207)105(57-113(189)190)169-141(215)117(73(13)175)151-75(15)177)63-219-220-64-108(138(212)166-102(54-82-62-146-66-150-82)136(210)174-116(72(12)20-2)140(214)156-92(42-44-218-18)124(198)158-94(120(144)194)50-78-31-35-84(180)36-32-78)172-130(204)100(52-80-60-148-88-28-24-22-26-86(80)88)164-128(202)98(48-70(9)10)160-122(196)90(38-40-110(183)184)154-126(200)96(46-68(5)6)162-132(206)104(56-112(187)188)168-134(208)106(58-114(191)192)170-142(216)118(74(14)176)152-76(16)178/h21-36,59-62,65-74,89-108,115-118,147-148,175-176,179-180H,19-20,37-58,63-64H2,1-18H3,(H2,143,193)(H2,144,194)(H,145,149)(H,146,150)(H,151,177)(H,152,178)(H,153,199)(H,154,200)(H,155,213)(H,156,214)(H,157,197)(H,158,198)(H,159,195)(H,160,196)(H,161,205)(H,162,206)(H,163,201)(H,164,202)(H,165,211)(H,166,212)(H,167,207)(H,168,208)(H,169,215)(H,170,216)(H,171,203)(H,172,204)(H,173,209)(H,174,210)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)/t71-,72-,73+,74+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1 |
InChI Key |
YLYJVGXDVMNHOS-QBBXOKEKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CSSCC(C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Frizzled-7 Antagonists
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the mechanisms of action for antagonists targeting the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway. FZD7 is a member of the Frizzled family of G protein-coupled receptors (GPCRs) and plays a critical role in embryonic development, stem cell maintenance, and tissue homeostasis. Its aberrant activation is strongly implicated in the progression and metastasis of various cancers, including colorectal, breast, and liver cancers, making it a prime target for therapeutic intervention.[1][2][3]
The Wnt/FZD7 Signaling Pathway: A Core Overview
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a FZD receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6).[4][5][6] This interaction leads to the recruitment of the Dishevelled (Dvl) protein to the plasma membrane. The formation of this complex inhibits the "destruction complex," which is composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).
In the absence of a Wnt signal, the destruction complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1] Upon Wnt binding and pathway activation, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm.[1] This stabilized β-catenin then translocates to the nucleus, where it partners with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.[1]
Wnt/β-Catenin Signaling Pathway Diagram
Caption: Canonical Wnt/β-catenin signaling pathway initiated by Wnt binding to FZD7.
Core Mechanisms of FZD7 Antagonism
FZD7 antagonists operate through several distinct mechanisms to inhibit Wnt/β-catenin signaling. These can be broadly categorized based on their molecular nature and binding site on the FZD7 receptor or associated proteins. The primary goal is to prevent the accumulation of nuclear β-catenin, thereby downregulating the expression of Wnt target genes.[1]
Competitive Binding at the Cysteine-Rich Domain (CRD)
The most common mechanism involves antagonists that bind to the extracellular N-terminal Cysteine-Rich Domain (CRD) of FZD7. The CRD is the primary binding site for Wnt ligands.[3][6] By occupying this domain, antagonists physically block the interaction between Wnt proteins and FZD7, preventing the initiation of the downstream signaling cascade.
-
Monoclonal Antibodies (e.g., OMP-18R5, clone 288.1): These antibodies are engineered to specifically recognize and bind to the CRD of FZD7.[4][7] For example, the antibody OMP-18R5 was identified by its ability to bind FZD7 and was subsequently found to interact with a conserved epitope on five different Fzd receptors, blocking canonical Wnt signaling.[4]
-
Peptide Antagonists (e.g., Fz7-21): Fz7-21 is a selective peptide antagonist that binds to the FZD7 CRD.[8] Its binding not only blocks Wnt interaction but also alters the conformation of the CRD and its lipid-binding groove, further stabilizing an inactive state of the receptor.[2][8] Crystal structure analysis suggests Fz7-21 can induce an inactive dimeric conformation of the FZD7 CRD, preventing the formation of the functional Wnt-FZD7-LRP6 complex.[2]
-
Soluble FZD7 Peptides (sFzd7): Recombinant soluble peptides corresponding to the extracellular domain of FZD7 can act as "decoys." They competitively bind to Wnt ligands in the extracellular space, preventing them from engaging with the membrane-bound FZD7 receptor.[3]
Allosteric Inhibition via the Transmembrane Domain (TMD)
A distinct approach involves targeting the seven-transmembrane (7-TM) domain of the FZD7 receptor. Small molecules can bind within this domain, inducing conformational changes that prevent receptor activation, even in the presence of a Wnt ligand.
-
Small Molecule Inhibitors (e.g., SRI37892): Through structure-based virtual screening, small molecules like SRI37892 have been identified that putatively bind to the FZD7-TMD.[5][9] This provides an alternative strategy to modulate Wnt/Fzd signaling, distinct from targeting the extracellular ligand-binding domain.[9]
Disruption of Downstream Protein-Protein Interactions
Inhibition can also be achieved by targeting the intracellular domains of FZD7 and preventing the recruitment of essential downstream signaling molecules.
-
Small Molecule Inhibitors (e.g., FJ9) and Interfering Peptides: The C-terminal tail of FZD7 contains a PDZ-binding motif that is crucial for its interaction with the PDZ domain of Dvl.[3] Antagonists like the small molecule FJ9 and rationally designed small interfering peptides (RHPDs) work by disrupting this FZD7-Dvl interaction, thereby halting signal transduction from the receptor to the cytoplasm.[3][10]
FZD7 Antagonist Mechanisms of Action Diagram
Caption: Diverse mechanisms of FZD7 antagonists targeting different receptor domains.
Quantitative Data Summary
The efficacy of various FZD7 antagonists has been quantified using multiple in vitro assays. The following tables summarize key potency data.
Table 1: In Vitro Potency (IC₅₀) of FZD7 Antagonists
| Antagonist | Type | Assay System | Target Process | IC₅₀ Value | Reference |
| Fz7-21 | Peptide | HEK293 Cells (WNT3A stimulated) | Wnt/β-catenin Signaling | 100 nM | [8] |
| Fz7-21 | Peptide | Mouse L Cells | WNT3A-mediated β-catenin stabilization | 50 nM | [8] |
| SRI37892 | Small Molecule | Cancer Cell Lines | Wnt/Fzd7 Signaling | Sub-micromolar | [5][9] |
| SRI37892 | Small Molecule | Cancer Cell Lines | Cell Proliferation | ~2 µM | [5][9] |
| F7-ADC | Antibody-Drug Conjugate | MA-148, PA-1 Ovarian Cancer Cells | Cell Viability | 5 nM | [11] |
| F7-ADC | Antibody-Drug Conjugate | OVCAR-3 FZD7 Ovarian Cancer Cells | Cell Viability | 0.025 nM | [11] |
Table 2: Binding Affinity (Kᴅ) of FZD7 Binders
| Binder | Type | Target | Kᴅ Value | Reference |
| Wnt_M1 | De Novo Protein | FZD7 Cysteine-Rich Domain (CRD) | 1.12 nM | [12] |
| eGFP-WNT-3A | Ligand | Endogenous HiBiT-FZD7 in SW480 Cells | 2.4 ± 0.3 nM | [13] |
Key Experimental Protocols
The characterization of FZD7 antagonists relies on a suite of established molecular and cellular biology techniques.
Wnt/β-Catenin Reporter Assay
This assay is the gold standard for quantifying the activity of the canonical Wnt pathway.
-
Principle: Cells are engineered to express a reporter gene (e.g., Luciferase or GFP) under the control of a promoter containing multiple TCF/LEF binding sites. Activation of the Wnt pathway leads to nuclear β-catenin/TCF/LEF complex formation and subsequent reporter gene expression, which can be quantified.
-
Methodology:
-
Cell Line: HEK293T or other relevant cell lines are co-transfected with a TCF/LEF-responsive reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., FOP-Flash with mutated TCF sites or a Renilla luciferase plasmid for normalization).
-
Treatment: Cells are treated with a Wnt ligand (e.g., Wnt3a) to stimulate the pathway, in the presence or absence of varying concentrations of the FZD7 antagonist.
-
Lysis & Readout: After a defined incubation period (e.g., 24-48 hours), cells are lysed. Luciferase activity is measured using a luminometer.
-
Analysis: The ratio of TOP-Flash to FOP-Flash (or Renilla) activity is calculated. The antagonist's effect is determined by the reduction in Wnt3a-induced reporter activity, from which an IC₅₀ value can be derived.
-
Western Blot for β-Catenin and Downstream Targets
This technique directly measures the levels of key proteins in the Wnt pathway.
-
Principle: Western blotting is used to detect changes in the levels of total or active (dephosphorylated) β-catenin, phosphorylated LRP6, and downstream Wnt target proteins like Axin2 and Survivin.
-
Methodology:
-
Cell Treatment: Cancer cells expressing FZD7 (e.g., TNBC lines HS578T, BT549) are treated with the FZD7 antagonist for a specified time.[5]
-
Lysis: Cells are lysed in a suitable buffer (e.g., RIPA buffer or PBS with 1% Triton X-100 and protease/phosphatase inhibitors).[5][14]
-
Protein Quantification: Total protein concentration in the lysates is determined (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for β-catenin, phospho-LRP6, Axin2, or a loading control (e.g., β-actin).[5][14] This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify changes in protein levels relative to the loading control.
-
Immunoprecipitation (IP) for Binding Verification
IP is used to confirm the direct interaction between an antibody antagonist and the FZD7 receptor.
-
Principle: An antibody antagonist is used to capture the FZD7 protein from a cell lysate. The captured complex is then analyzed by Western blot.
-
Methodology:
-
Cell Lysate Preparation: Lysates are prepared from cells known to express FZD7 (e.g., SK-MEL28 melanoma cells).[15]
-
Immunoprecipitation: The lysate is incubated with the anti-FZD7 antibody antagonist (e.g., αFZD7-288.1) to allow binding. Protein A/G beads are then added to pull down the antibody-antigen complex.[15]
-
Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are eluted.
-
Western Blot Analysis: The eluate is run on an SDS-PAGE gel and probed with a different, commercial anti-FZD7 antibody to confirm the successful precipitation of the FZD7 protein.[15]
-
In Vivo Tumor Xenograft Studies
This is a critical preclinical step to evaluate the antagonist's therapeutic efficacy.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the FZD7 antagonist, and tumor growth is monitored over time.
-
Methodology:
-
Cell Implantation: A specific number of human cancer cells (e.g., 3 x 10⁶ MA-148 ovarian cancer cells) are suspended in a matrix like Matrigel and injected subcutaneously into immunodeficient mice (e.g., NSG mice).[11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., with calipers). If cells express a luciferase reporter, tumor burden can be monitored via bioluminescence imaging.[11]
-
Treatment: Mice are randomized into vehicle control and treatment groups. The FZD7 antagonist is administered according to a defined schedule (e.g., intravenously or intraperitoneally).
-
Monitoring: Tumor volume and body weight are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for histological or molecular analysis (e.g., Western blot, IHC) to confirm target engagement and downstream pathway inhibition.
-
Experimental Workflow Diagram
Caption: A typical validation workflow for a novel FZD7 antagonist.
References
- 1. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based prediction of Wnt binding affinities for Frizzled-type cysteine-rich domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth [frontiersin.org]
- 8. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. Frizzled homolog proteins, microRNAs and Wnt Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A FZD7-specific Antibody–Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. oncotarget.com [oncotarget.com]
- 15. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Frizzled-7 in Cancer Stem Cell Maintenance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frizzled-7 (FZD7), a seven-transmembrane receptor, has emerged as a critical player in the maintenance and survival of cancer stem cells (CSCs). As a key component of the Wnt signaling pathway, FZD7 is frequently overexpressed in a variety of malignancies, including gastric, pancreatic, breast, and colorectal cancers, where it contributes to tumor initiation, progression, and therapeutic resistance. This technical guide provides an in-depth overview of the role of FZD7 in CSC biology, presenting key quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts in this promising area of oncology.
Data Presentation: FZD7 in Cancer Stem Cells
The upregulation of FZD7 is a common feature in several cancers and is often correlated with the CSC phenotype and poor patient prognosis. The following tables summarize key quantitative findings from the literature.
Table 1: FZD7 Expression in Cancer Tissues and Cells
| Cancer Type | Comparison | Method | Key Finding | Reference |
| Gastric Cancer | Tumor vs. Normal Adjacent Tissues | qPCR | Significantly increased FZD7 mRNA levels in GC tissues. | [1] |
| Gastric Cancer | GC cell lines vs. Normal gastric epithelial cells (GES-1) | qPCR, Western Blot | Significantly higher FZD7 expression in GC cell lines, especially MKN45 and SCG7901. | [1] |
| Gastric Cancer | Spheroid (CSC-enriched) vs. Adherent Cells | qPCR, Western Blot | Endogenous FZD7 expression was significantly increased in spheroid-forming cells. | [2][3] |
| Pancreatic Cancer | PDAC vs. Normal Pancreatic Tissue | Immunohistochemistry | 75.7% of PDAC tissues were positive for FZD7, compared to 18.9% of paracancerous tissues. | [4] |
| Pancreatic Cancer | PDAC vs. Normal Pancreatic Tissue | Microarray (ONCOMINE database) | FZD7 expression was significantly higher in PDAC tissues. | [4] |
Table 2: Impact of FZD7 Modulation on Cancer Stem Cell Properties
| Cancer Type | Modulation | Assay | Quantitative Effect | Reference |
| Gastric Cancer | FZD7 knockdown (siRNA) | qPCR | Significant decrease in mRNA levels of CSC markers ALDH1 and CD44 in MKN45 and SCG7901 cells. | [5] |
| Gastric Cancer | FZD7 knockdown (siRNA) | Spheroid Formation Assay | Attenuated spheroid formation ability in GC cells. | [5] |
| Pancreatic Cancer | FZD7 knockdown (siRNA) in Capan-2 cells | Flow Cytometry (CD24+/CD44+) | Percentage of CD24+/CD44+ cells reduced from 17.9% to 2.6%. | [4] |
| Pancreatic Cancer | FZD7 knockdown (siRNA) in Panc-1 cells | Flow Cytometry (CD24+/CD44+) | Percentage of CD24+/CD44+ cells reduced from 17.1% to 5.4%. | [4] |
| Pancreatic Cancer | FZD7 knockdown | Spheroid Formation Assay | Decreased spheroid-forming ability of pancreatic cancer cells. | [6] |
Signaling Pathways
FZD7 is a receptor for Wnt ligands and can activate both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling pathways, both of which are implicated in CSC maintenance.
Canonical Wnt/β-catenin Signaling Pathway
Activation of this pathway is crucial for the self-renewal and pluripotency of CSCs.
References
- 1. Targeting Frizzled-7 Decreases Stemness and Chemotherapeutic Resistance in Gastric Cancer Cells by Suppressing Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frizzled7 Promotes Epithelial-to-mesenchymal Transition and Stemness Via Activating Canonical Wnt/β-catenin Pathway in Gastric Cancer [ijbs.com]
- 3. Frizzled7 Promotes Epithelial-to-mesenchymal Transition and Stemness Via Activating Canonical Wnt/β-catenin Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fzd7/Wnt7b signaling contributes to stemness and chemoresistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
FZD7: A Promising Therapeutic Target in Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Frizzled-7 (FZD7), a receptor for the Wnt signaling pathway, has emerged as a critical player in the pathogenesis of colorectal cancer (CRC). Constitutive activation of the Wnt/β-catenin pathway is a hallmark of over 85% of CRC cases, and FZD7 is frequently overexpressed in these tumors, correlating with advanced disease stages and poor patient prognosis.[1][2][3] This technical guide provides a comprehensive overview of FZD7's role in CRC, detailing its involvement in key signaling pathways, summarizing quantitative data on its expression and the effects of its inhibition, and providing detailed protocols for essential experiments in FZD7-targeted CRC research.
Introduction: The Role of FZD7 in Colorectal Cancer
FZD7 is a seven-transmembrane domain receptor that, upon binding with its Wnt ligands, initiates a cascade of intracellular events. In colorectal cancer, the upregulation of FZD7 is not merely a correlational finding but a functional driver of malignancy.[4] Elevated FZD7 expression has been shown to enhance CRC cell proliferation, migration, invasion, and the maintenance of cancer stem cell-like properties.[1][5]
The significance of FZD7 as a therapeutic target is underscored by its position on the cell surface, making it accessible to antibody-based therapies and other extracellular interventions.[5][6] Furthermore, targeting FZD7 offers a strategy to inhibit the Wnt signaling pathway, which is notoriously difficult to target downstream due to the central role of β-catenin in various cellular processes.
FZD7-Mediated Signaling Pathways in Colorectal Cancer
FZD7 primarily signals through the canonical Wnt/β-catenin pathway, but can also activate non-canonical pathways.[7] Understanding these pathways is crucial for developing effective therapeutic strategies.
The Canonical Wnt/β-catenin Pathway
The canonical Wnt pathway is a cornerstone of both embryonic development and adult tissue homeostasis. Its aberrant activation is a key event in colorectal tumorigenesis.
Caption: Canonical Wnt/β-catenin signaling pathway mediated by FZD7.
In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Upon Wnt binding to FZD7 and its co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane and inactivated.[1] This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell proliferation (e.g., c-Myc, Cyclin D1), invasion (e.g., MMP-9), and maintain cancer stem cell populations.[1]
Quantitative Data on FZD7 in Colorectal Cancer
The following tables summarize key quantitative findings from studies on FZD7 in colorectal cancer.
Table 1: FZD7 Expression in Colorectal Cancer Tissues and Cell Lines
| Comparison Group | Fold Change/Expression Level | Cell Line/Tissue | Reference |
| HCT116 vs. NCM460 (normal) | 4.72 ± 0.45 fold increase (mRNA) | Colorectal Cancer Cell Lines | [1] |
| SW620 vs. NCM460 (normal) | 5.68 ± 0.53 fold increase (mRNA) | Colorectal Cancer Cell Lines | [1] |
| HCT116 vs. NCM460 (normal) | 3.42 ± 0.31 fold increase (protein) | Colorectal Cancer Cell Lines | [1] |
| SW620 vs. NCM460 (normal) | 4.35 ± 0.39 fold increase (protein) | Colorectal Cancer Cell Lines | [1] |
| CRC Tissues vs. Non-tumor Tissues | Significantly higher in Stage II, III, IV | 135 Primary CRC Tissues | [2] |
| CRC Tissues vs. Adjacent Non-cancerous Tissues | Significantly higher (P < 0.001) | 114 Colon Cancer Tissues | [3] |
Table 2: Effects of FZD7 Overexpression in HCT116 Cells
| Parameter | Fold Change/Value (FZD7 OE vs. Control) | Reference |
| Cell Proliferation (OD450 at 72h) | 1.53 ± 0.15 vs. 0.99 ± 0.10 | [1] |
| Migration Rate | 77.2 ± 6.5% vs. 48.5 ± 4.9% | [1] |
| Invasive Cell Number | 148 ± 13 vs. 64 ± 7 | [1] |
| Sphere Formation Efficiency | 3.3 ± 0.3 fold increase | [1] |
| Active β-catenin | 2.52 ± 0.24 fold increase | [1] |
| p-GSK-3β | 2.38 ± 0.22 fold increase | [1] |
| MMP-9 | 2.25 ± 0.21 fold increase | [1] |
| Tcf Transcriptional Activity | 1.5- to 24.3-fold increase | [8][9] |
Table 3: Effects of FZD7 Knockdown in HCT116 Cells
| Parameter | Effect of FZD7 Knockdown | Reference |
| Cell Viability | Decreased to 20% | [8] |
| In vitro Invasion | Decreased to 40% | [6] |
| Tcf Transcriptional Activity | Reduced by 20% to 80% | [8][9] |
| Liver Metastasis (in vivo) | Decreased to 40-50% of control | [10] |
| Migration Rate | Reduced to 40.2 ± 4.8% (vs. 75.5 ± 6.3% in si-NC) | [1] |
| Invasive Cell Number | Reduced to 58 ± 6 (vs. 132 ± 11 in si-NC) | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments in the study of FZD7 in colorectal cancer.
FZD7 Knockdown using siRNA
This protocol describes the transient knockdown of FZD7 expression in CRC cell lines like HCT116.
Caption: Workflow for siRNA-mediated knockdown of FZD7.
Materials:
-
HCT116 cells
-
6-well plates
-
FZD7-specific siRNA and negative control siRNA
-
Lipofectamine 3000 transfection reagent
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
Procedure:
-
Seed 5 x 10^5 HCT116 cells per well in a 6-well plate and incubate overnight.
-
On the day of transfection, dilute FZD7 siRNA and Lipofectamine 3000 separately in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and Lipofectamine 3000 and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells, which should be at 60-70% confluency.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
After 48 hours, harvest the cells for validation of FZD7 knockdown by qRT-PCR and Western blot, or proceed with downstream functional assays.
Quantitative Real-Time PCR (qRT-PCR) for FZD7 Expression
This protocol is for quantifying FZD7 mRNA levels.
Materials:
-
TRIzol reagent
-
cDNA synthesis kit
-
FZD7-specific primers (Forward: 5'-ATGGAACCGGAGTACGAGAA-3', Reverse: 5'-TCAGCTGCTTCTCGTTGCTT-3')[5]
-
GAPDH primers (for normalization)
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from cell pellets using TRIzol reagent.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Prepare the qRT-PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for FZD7 or GAPDH, and the synthesized cDNA.
-
Perform the qRT-PCR using a standard thermal cycling protocol.
-
Analyze the results using the 2-ΔΔCt method to determine the relative expression of FZD7 mRNA, normalized to GAPDH expression.
Western Blot for FZD7 and Signaling Proteins
This protocol is for detecting the protein levels of FZD7 and key components of the Wnt pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-FZD7, anti-active-β-catenin, anti-p-GSK-3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection reagent and an imaging system. Quantify band intensity using software like ImageJ.
Cell Viability (CCK-8) Assay
This assay measures cell proliferation and viability.
Materials:
-
96-well plates
-
CRC cells
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with the experimental condition (e.g., after siRNA transfection).
-
At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Transwell Migration and Invasion Assay
These assays assess the migratory and invasive potential of cancer cells.
Caption: Workflow for Transwell migration and invasion assays.
Materials:
-
Transwell chambers (8-µm pore size)
-
Matrigel (for invasion assay)
-
CRC cells
-
Serum-free medium
-
Complete medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
For the invasion assay, coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Add complete medium with a chemoattractant to the lower chamber.
-
Resuspend CRC cells in serum-free medium and add them to the upper chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Therapeutic Strategies Targeting FZD7
Several approaches are being explored to target FZD7 in colorectal cancer:
-
Monoclonal Antibodies: Antibodies that block the interaction between Wnt ligands and FZD7 can inhibit downstream signaling.[5]
-
Small Molecule Inhibitors: These can be designed to interfere with the FZD7 protein's function, for instance, by targeting its cysteine-rich domain.[1]
-
siRNA-based Therapies: As demonstrated in preclinical studies, siRNAs can effectively reduce FZD7 expression and inhibit tumor growth and metastasis.[2][8][9]
Conclusion and Future Directions
FZD7 is a compelling therapeutic target in colorectal cancer due to its high expression in tumors, its role in driving key malignant phenotypes, and its accessibility on the cell surface. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to translate the promise of FZD7-targeted therapies into clinical reality.
Future research should focus on the development of highly specific and potent FZD7 inhibitors, the identification of biomarkers to select patients most likely to respond to FZD7-targeted therapies, and the investigation of combination strategies to overcome potential resistance mechanisms. A deeper understanding of the nuances of FZD7 signaling in the tumor microenvironment will also be crucial for the successful clinical implementation of this promising therapeutic approach.
References
- 1. Migration and invasion assay [bio-protocol.org]
- 2. Cell viability assay (CCK-8 assay) [bio-protocol.org]
- 3. Cell Counting kit-8 (CCK-8) viability assay [bio-protocol.org]
- 4. Overexpression of FZD7 is associated with poor survival in patients with colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urfjournals.org [urfjournals.org]
- 6. Frizzled-7 as a Potential Therapeutic Target in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptglab.com [ptglab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
FZD7-Mediated Epithelial-Mesenchymal Transition: A Technical Guide for Researchers
Abstract
The Epithelial-Mesenchymal Transition (EMT) is a dynamic cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. Frizzled-7 (FZD7), a receptor for Wnt signaling proteins, has emerged as a critical mediator of EMT in various cancers. Overexpression of FZD7 is frequently correlated with advanced tumor stages, increased metastatic potential, and poor patient prognosis. This technical guide provides a comprehensive overview of the core mechanisms of FZD7-mediated EMT, presenting quantitative data from seminal studies, detailed experimental protocols for investigating this pathway, and visual representations of the key signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers in academia and industry who are focused on understanding the intricacies of EMT and developing novel therapeutic strategies targeting the FZD7 signaling axis.
Introduction
The Wnt signaling pathway, a cornerstone of developmental biology and tissue homeostasis, is often aberrantly activated in cancer. The Frizzled (FZD) family of receptors, comprising ten distinct members, are seven-pass transmembrane proteins that act as the primary receptors for Wnt ligands. Among these, FZD7 has garnered significant attention for its role in driving oncogenesis.[1] FZD7 is upregulated in a multitude of cancers, including gastric, esophageal, colorectal, pancreatic, and breast cancer.[2][3][4] Its overexpression is not merely a correlative marker but an active driver of malignant phenotypes, particularly the induction of EMT.
EMT is a reversible transdifferentiation process where epithelial cells lose their characteristic cell-cell junctions and apical-basal polarity, acquiring a mesenchymal phenotype characterized by enhanced migratory and invasive capabilities. This transition is orchestrated by a network of transcription factors, including Snail, Slug, Twist, and ZEB1/2, which repress epithelial markers like E-cadherin and upregulate mesenchymal markers such as Vimentin and N-cadherin. FZD7 activation, primarily through the canonical Wnt/β-catenin pathway, plays a pivotal role in initiating and sustaining this phenotypic switch. This guide will delve into the molecular underpinnings of this process, supported by experimental data and detailed methodologies.
FZD7 Signaling Pathways in EMT
FZD7 primarily mediates EMT through the canonical Wnt/β-catenin signaling pathway, although involvement of non-canonical pathways has also been reported.
Canonical Wnt/β-catenin Pathway
The canonical Wnt pathway is initiated by the binding of a Wnt ligand (e.g., Wnt3a) to the FZD7 receptor and its co-receptor, LRP5/6. This binding event leads to the recruitment of the Dishevelled (Dvl) protein to the plasma membrane, which in turn inhibits the "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon inhibition of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin associates with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors, displacing transcriptional repressors and activating the expression of target genes that drive EMT, such as SNAIL, c-MYC, and Cyclin D1.[5]
Caption: Canonical Wnt/β-catenin signaling pathway initiated by FZD7.
Non-Canonical Pathways
While the canonical pathway is the primary driver, FZD7 can also signal through non-canonical, β-catenin-independent pathways. One such pathway involves the activation of Jun N-terminal kinase (JNK). FZD7 activation can lead to the phosphorylation of JNK and its downstream target c-Jun, which can also contribute to changes in gene expression related to cell motility and invasion.
Quantitative Data on FZD7-Mediated EMT
The following tables summarize quantitative data from various studies, illustrating the impact of FZD7 modulation on EMT markers, cellular processes, and in vivo tumor growth.
Table 1: In Vitro Effects of FZD7 Modulation on EMT Markers and Cellular Phenotypes
| Cancer Type | Cell Line | Experimental Condition | Measured Parameter | Result | Citation |
| Colorectal Cancer | HCT116 | FZD7 Overexpression | Migration Rate | Increased to 77.2% (vs. 48.5% in control) | [2] |
| Colorectal Cancer | HCT116 | FZD7 Overexpression | Invasive Cell Number | Increased to 148 (vs. 64 in control) | [2] |
| Colorectal Cancer | HCT116 | FZD7 Knockdown | Migration Rate | Decreased to 40.2% (vs. 75.5% in control) | [2] |
| Colorectal Cancer | HCT116 | FZD7 Knockdown | Invasive Cell Number | Decreased to 58 (vs. 132 in control) | [2] |
| Hepatic Cells | RG-W3/F7-A2 | Wnt3/FZD7 Overexpression | Migrating Cells (Transwell) | 2.9-fold increase vs. control | [6] |
| Hepatic Cells | OU-W3/F7-C5 | Wnt3/FZD7 Overexpression | Migrating Cells (Transwell) | 3.1-fold increase vs. control | [6] |
| Esophageal Squamous Cell Carcinoma | EC109 | FZD7 Overexpression + Wnt3a | Activated β-catenin | Progressive increase over time | [3][5] |
| Esophageal Squamous Cell Carcinoma | EC109 | FZD7 Overexpression + Wnt3a | LEF1 Protein Levels | Progressive increase over time | [3][5] |
| Esophageal Squamous Cell Carcinoma | EC109 | FZD7 Overexpression + Wnt3a | MMP7 Protein Levels | Progressive increase over time | [3][5] |
Table 2: In Vivo Effects of FZD7 Modulation and Therapeutic Targeting
| Cancer Type | Model | Therapeutic Agent/Condition | Measured Parameter | Result | Citation |
| Colorectal Cancer | SCID Mice | FZD7 siRNA (HCT-116 cells) | Liver Metastasis | Decreased to 40-50% of control | [7] |
| Wilms Tumor | Xenograft | anti-FZD7-288.1 antibody | Tumor Volume | Significantly inhibited growth | [8][9][10][11] |
| Wilms Tumor | Xenograft | anti-FZD7-288.1 antibody | Ki67-positive cells | Reduced to 13% (vs. 29% in control) | [9] |
| Breast Cancer (4T1) | BALB/c Mice | FZD7-T7 polypeptide vaccine | Tumor Growth | Significant inhibition (P < 0.01) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate FZD7-mediated EMT.
Lentiviral shRNA-mediated Knockdown of FZD7
This protocol describes the silencing of FZD7 expression in cancer cell lines using a lentiviral vector expressing a short hairpin RNA (shRNA).
-
shRNA Design and Vector Construction:
-
Design shRNA sequences targeting the human FZD7 mRNA. Example target sequence: 5'-ATCATGGTCATCAGGTACTTG-3'.[13]
-
Synthesize and anneal complementary oligonucleotides.
-
Clone the annealed shRNA into a lentiviral vector (e.g., pLKO.1) according to the manufacturer's instructions.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Concentrate the virus if necessary and determine the viral titer.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells and allow them to adhere.
-
Transduce the cells with the lentivirus at a desired multiplicity of infection (MOI) in the presence of polybrene (8 µg/mL).
-
After 24-48 hours, replace the virus-containing medium with fresh medium.
-
-
Selection and Validation:
-
Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Western Blot Analysis of FZD7 and EMT Markers
This protocol details the detection of FZD7 and key EMT markers (E-cadherin, Vimentin, Snail, β-catenin) by Western blotting.
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies: anti-FZD7, anti-E-cadherin, anti-Vimentin, anti-Snail, anti-β-catenin, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of FZD7 and EMT-related genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent.
-
Assess RNA quality and quantity.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., FZD7, CDH1, VIM, SNAI1), and a SYBR Green master mix.
-
Example Primer Sequences (Human):
-
FZD7 Fwd: 5'-AGCGGAGGAGGAGGAGTACG-3'
-
FZD7 Rev: 5'-AGCAGCACGATGACGGTAAC-3'
-
CDH1 (E-cadherin) Fwd: 5'-TGCCTGTCAGCGTCTTCTTC-3'
-
CDH1 (E-cadherin) Rev: 5'-GGCCTTTTGACTGTCCTGTTC-3'
-
VIM (Vimentin) Fwd: 5'-GACGCCATCAACACCGAGTT-3'
-
VIM (Vimentin) Rev: 5'-CTTTGTCGTTGGTTAGCTGGT-3'
-
-
Run the reaction on a real-time PCR system using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[14]
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Transwell Migration and Invasion Assay
This assay measures the migratory and invasive potential of cells in vitro.
-
Cell Preparation:
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to polymerize at 37°C. For migration assays, no coating is needed.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for a duration determined by the cell type's migratory/invasive capacity (typically 12-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields to quantify migration/invasion.
-
3D Spheroid Invasion Assay
This assay provides a more physiologically relevant model to assess cell invasion.
-
Spheroid Formation:
-
Seed cells (1000-5000 cells/well) in a 96-well ultra-low attachment round-bottom plate.[15]
-
Centrifuge the plate briefly to facilitate cell aggregation.
-
Incubate for 2-4 days to allow for the formation of single, compact spheroids.
-
-
Embedding in Extracellular Matrix:
-
Carefully remove some of the medium from the wells.
-
On ice, embed the spheroids in an extracellular matrix solution, such as Matrigel (e.g., 4.5 mg/mL).[16]
-
Polymerize the matrix by incubating the plate at 37°C for 30-60 minutes.
-
-
Invasion Monitoring and Quantification:
-
Add complete medium (with or without inhibitors) on top of the matrix.
-
Monitor spheroid invasion over several days using a microscope equipped with an imaging system.
-
Capture images at regular time intervals.
-
Quantify the area of invasion extending from the spheroid core using image analysis software.
-
Caption: A typical experimental workflow for studying FZD7-mediated EMT.
Therapeutic Targeting of FZD7
Given its role in promoting cancer progression, FZD7 is an attractive therapeutic target. Several strategies are being explored to inhibit its function:
-
Monoclonal Antibodies: Antibodies that bind to the extracellular domain of FZD7 can block Wnt ligand binding, thereby inhibiting downstream signaling. For instance, the anti-FZD7 antibody clone 288.1 has been shown to induce cell death and inhibit tumor growth in Wilms tumor models.[8][9][10][11]
-
Small Molecule Inhibitors: Molecules like FJ9 have been developed to disrupt the interaction between FZD7 and Dvl, which is crucial for signal transduction.
-
Peptide-Based Vaccines: Polypeptide vaccines targeting FZD7, such as FZD7-T7, have demonstrated anti-tumor effects in preclinical models by eliciting an immune response against FZD7-expressing cancer cells.[12]
-
RNA Interference: siRNA and shRNA-based approaches, as detailed in the protocols, offer a powerful research tool and a potential therapeutic modality to silence FZD7 expression.
Conclusion
FZD7 plays a crucial role in mediating epithelial-mesenchymal transition in a variety of cancers, primarily through the activation of the canonical Wnt/β-catenin signaling pathway. The upregulation of FZD7 is strongly associated with increased cell migration, invasion, and metastasis, making it a significant contributor to cancer progression and a promising target for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of FZD7-mediated EMT and to develop novel anti-cancer therapies aimed at disrupting this oncogenic signaling axis. As our understanding of the context-dependent nature of Wnt signaling continues to grow, so too will our ability to precisely target FZD7 for clinical benefit.
References
- 1. agilent.com [agilent.com]
- 2. urfjournals.org [urfjournals.org]
- 3. FZD7 is a novel prognostic marker and promotes tumor metastasis via WNT and EMT signaling pathways in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Down-regulation of frizzled-7 expression decreases survival, invasion and metastatic capabilities of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. Antitumor effect and mechanism of FZD7 polypeptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockdown and overexpression constructs [bio-protocol.org]
- 14. Epithelial-mesenchymal transition-related gene expression as a new prognostic marker for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
- 16. news-medical.net [news-medical.net]
Targeting the FZD7 Transmembrane Domain: A Technical Guide to Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway, has emerged as a critical therapeutic target in oncology.[1][2] FZD7, a seven-transmembrane G-protein-coupled receptor (GPCR), is frequently overexpressed in a variety of cancers, including colorectal, breast, and hepatocellular carcinoma, where it plays a pivotal role in tumor initiation, progression, and metastasis.[1][3] The transmembrane domain (TMD) of FZD7 presents a promising and druggable pocket for the development of small molecule inhibitors.[3][4] This technical guide provides an in-depth overview of the current landscape of small molecule inhibitors targeting the FZD7 TMD, with a focus on quantitative data, experimental protocols, and key signaling pathways.
Small Molecule Inhibitors of the FZD7 Transmembrane Domain
Several small molecule inhibitors targeting the FZD7 TMD have been identified, primarily through structure-based virtual screening and subsequent biological validation.[3][5] These compounds have demonstrated the potential to disrupt Wnt/β-catenin signaling and inhibit cancer cell proliferation.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for notable small molecule inhibitors targeting the FZD7 TMD.
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| SRI37892 | FZD7-TMD | Wnt/β-catenin signaling | Sub-micromolar | HEK293 | [3][6] |
| Cancer cell proliferation | ~2 µM | HS578T, BT549 | [3][6] | ||
| F7H | FZD7-TMD | Wnt3A-mediated β-catenin stabilization | 1.25 ± 0.38 µM | HEK293T | [5][7] |
| FZD7 antagonist 28 | FZD7-TMD | Wnt3A-mediated β-catenin stabilization | 0.04 µM | HEK293T | [8] |
| SRI35959 | FZD7-TMD | Wnt/β-catenin signaling | ~3 µM | HEK293 | [9] |
Wnt/FZD7 Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to the FZD7 receptor and its co-receptor, LRP5/6.[4][10] This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the subsequent inhibition of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1).[10] As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of target genes involved in cell proliferation and survival.[2][10]
Caption: Canonical Wnt/β-catenin signaling pathway initiated by FZD7 and the point of intervention for TMD inhibitors.
Experimental Protocols
The identification and characterization of small molecule inhibitors targeting the FZD7 TMD involve a multi-step process, beginning with computational screening and followed by a series of in vitro biological assays.
Structure-Based Virtual Screening
This computational method is employed to identify potential small molecule binders to the FZD7 TMD from large compound libraries.[3]
-
Homology Modeling: A 3D model of the FZD7 TMD is constructed based on the crystal structure of a related receptor, such as the Smoothened (SMO) receptor.[3]
-
Binding Site Identification: A putative ligand-binding pocket within the FZD7 TMD is identified.[3]
-
Virtual Screening: Large chemical libraries are docked into the identified binding site using software like Glide.[3] Compounds are scored based on their predicted binding affinity.
-
Hit Selection: Top-scoring compounds are visually inspected for favorable interactions and chemical properties, leading to the selection of candidate inhibitors for biological testing.[3]
Caption: Workflow for the identification of FZD7 TMD inhibitors using structure-based virtual screening.
Wnt/β-catenin Signaling Assay (Luciferase Reporter Assay)
This cell-based assay is used to quantify the inhibitory effect of compounds on the Wnt/β-catenin signaling pathway.[11]
-
Cell Culture: HEK293 cells stably expressing a β-catenin-responsive luciferase reporter (e.g., Super8XTopFlash) are cultured.
-
Wnt Stimulation: Cells are stimulated with Wnt3A-conditioned media or co-transfected with a Wnt3A expression vector to activate the signaling pathway.[11]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds.
-
Luciferase Measurement: After a defined incubation period (e.g., 24 hours), cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in luciferase activity, is calculated.
Cell Viability Assay
This assay determines the effect of the identified inhibitors on the proliferation of cancer cells.[11]
-
Cell Seeding: Cancer cell lines known to overexpress FZD7 (e.g., HS578T, BT549) are seeded in 96-well plates.[3]
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor.
-
Incubation: Cells are incubated for a specified period (e.g., 96 hours).[11]
-
Viability Measurement: Cell viability is assessed using a commercially available kit, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.[11]
-
Data Analysis: The IC50 value for cell proliferation is determined.
Western Blot Analysis
This technique is used to assess the effect of inhibitors on the levels of key proteins in the Wnt/β-catenin signaling pathway.[12]
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor, and cell lysates are prepared.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against proteins of interest (e.g., phosphorylated LRP6, cytosolic β-catenin, Axin2, Survivin) and a loading control (e.g., β-actin).[3][12]
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Conclusion
Targeting the transmembrane domain of FZD7 with small molecule inhibitors represents a promising therapeutic strategy for a range of cancers. The methodologies outlined in this guide, from computational screening to in vitro validation, provide a robust framework for the discovery and characterization of novel FZD7 inhibitors. The quantitative data for existing compounds, such as SRI37892 and F7H, serve as important benchmarks for future drug development efforts in this space. Further research and development of these and other FZD7-TMD-targeting small molecules hold the potential to deliver new and effective treatments for patients with Wnt-driven malignancies.
References
- 1. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 3. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule Fzd7 inhibitors for cancer therapy - Yonghe Li [grantome.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel frizzled-7 inhibitors by targeting the receptor's transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Ligand Discovery Targeting the Transmembrane Domain of Frizzled Receptor FZD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frizzled (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frizzled homolog proteins, microRNAs and Wnt Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
FZD7 Expression in Cancer: A Technical Guide for Researchers
Introduction
Frizzled-7 (FZD7) is a seven-transmembrane domain receptor that is a key component of the Wnt signaling pathway.[1] While its expression is typically restricted during embryonic development, FZD7 has been identified as one of the most commonly upregulated Frizzled family receptors across a spectrum of human cancers, including those of the colon, liver, breast, esophagus, and lung.[2][3][4] Aberrant FZD7 expression is frequently linked to tumor initiation, progression, metastasis, and the maintenance of cancer stem cell populations.[2][5][6] Its significant role in driving oncogenic processes, often through the canonical Wnt/β-catenin pathway, has positioned FZD7 as a promising biomarker and a high-value target for novel therapeutic strategies in oncology.[2][3] This guide provides a comprehensive overview of FZD7 expression across various cancer types, details the primary signaling pathways it modulates, and outlines the standard experimental protocols for its detection and quantification.
Quantitative Analysis of FZD7 Expression in Human Cancers
The following table summarizes quantitative data on FZD7 upregulation from various studies, highlighting its prevalence across different malignancies.
| Cancer Type | Key Findings on FZD7 Upregulation | Method(s) of Analysis | Reference(s) |
| Hepatocellular Carcinoma (HCC) | Overexpression detected in 90% of tumors, many related to chronic hepatitis B virus infection.[7] In another study, 65% of HBV-related HCCs showed increased FZD7 mRNA in tumors compared to adjacent tissues.[8] | qRT-PCR, Western Blot | [7][8] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Protein upregulation was found in 65.5% (165 out of 252) of patient tumors. This high expression correlated significantly with a poorer overall survival rate.[9] | Immunohistochemistry (IHC) on Tissue Microarray (TMA), qRT-PCR, Western Blot | [9] |
| Colorectal Cancer (CRC) | FZD7 mRNA levels were found to be significantly higher in Stage II, III, and IV tumors compared to non-tumor tissues. Elevated expression was associated with shorter overall survival.[10] | Real-Time PCR | [10] |
| Triple-Negative Breast Cancer (TNBC) | FZD7 is frequently overexpressed in TNBC cell lines and patient samples. Knockdown of FZD7 suppressed tumor formation in xenograft models.[5][11] | Microarray Analysis, shRNA knockdown | [5][11] |
| Ovarian Cancer | Elevated FZD7 protein expression was observed in ovarian carcinomas when compared with normal ovarian tissues.[12] Analysis of The Cancer Genome Atlas (TCGA) data showed higher expression in mesenchymal and proliferative subtypes.[12] | Immunohistochemistry (IHC), RNA-seq | [12] |
| Gastric Cancer | FZD7-positive gastric cancers are associated with a poor prognosis for patients compared to those with FZD7-negative cancers.[2] | Not Specified | [2] |
| Lung Cancer | FZD7 is aberrantly expressed in non-small-cell lung cancer (NSCLC) and is positively correlated with poor clinical outcomes.[13] It has been shown to enhance cell viability and survival in lung cancer cell lines.[6] | Not Specified | [6][13] |
| Wilms' Tumor | FZD7 is expressed in Wilms' tumor cells and has been identified as a marker for the cancer stem cell population.[2][14] | Flow Cytometry, qRT-PCR | [14] |
| Melanoma | FZD7 is highly expressed in melanoma tissue compared to healthy tissue.[4] | Not Specified | [4] |
FZD7 Signaling Pathways in Cancer
FZD7 primarily exerts its oncogenic effects by activating the canonical Wnt/β-catenin signaling pathway. However, it can also engage non-canonical pathways depending on the cellular context.
Canonical Wnt/β-catenin Pathway
In the absence of a Wnt ligand, the key effector β-catenin is phosphorylated by a "destruction complex" (comprising AXIN, APC, GSK-3β, and CK1α), leading to its ubiquitination and proteasomal degradation. The binding of a Wnt ligand (e.g., WNT3A) to the FZD7 and LRP5/6 co-receptor complex disrupts this process.[2][15] This triggers the recruitment of Dishevelled (DVL) and AXIN to the plasma membrane, inhibiting the destruction complex.[5] Consequently, unphosphorylated β-catenin accumulates in the cytoplasm and translocates to the nucleus.[16] There, it displaces Groucho co-repressors and binds with TCF/LEF transcription factors to activate the expression of target genes involved in proliferation (e.g., c-Myc, Cyclin D1), metastasis, and stemness.[9][17]
Caption: Canonical Wnt/β-catenin signaling pathway activated by FZD7.
Experimental Protocols for FZD7 Expression Analysis
The quantification and localization of FZD7 expression are critical for both basic research and clinical validation. The following diagram illustrates a typical experimental workflow, followed by detailed protocols for the most common techniques.
Caption: A typical experimental workflow for analyzing FZD7 expression.
Quantitative Real-Time PCR (qRT-PCR) for FZD7 mRNA Expression
This protocol is used to quantify the relative abundance of FZD7 messenger RNA (mRNA) in a given sample.
A. RNA Extraction
-
Homogenize fresh-frozen tissue samples or lyse cultured cells using a suitable lysis buffer (e.g., containing guanidinium thiocyanate).
-
Extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits like RNeasy Mini Kit) according to the manufacturer's instructions.[9][18]
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 ratios between 1.8 and 2.1.
-
Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
B. Reverse Transcription (cDNA Synthesis)
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Perform the reaction following the manufacturer's thermal cycling protocol (e.g., incubation at 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes).
C. Real-Time PCR
-
Prepare a reaction mix containing cDNA template, forward and reverse primers specific for FZD7, and a SYBR Green or TaqMan-based master mix.[9]
-
Use a housekeeping gene (e.g., GAPDH, RPL13A, ACTB) as an internal control for normalization.[9][19]
-
Perform the qPCR on a real-time thermal cycler. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in FZD7 expression compared to a control sample.
Western Blot for FZD7 Protein Detection
This technique is used to detect and quantify FZD7 protein levels in cell or tissue lysates.
-
Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 7.5-10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for FZD7 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer.[15][20]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG).
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[21]
Immunohistochemistry (IHC) for FZD7 Localization
IHC is used to visualize the location and distribution of FZD7 protein within formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize 5 µm tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.[22]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against FZD7 overnight at 4°C.[9]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanols and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope. FZD7 expression is typically scored based on staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frizzled7 as an emerging target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frizzled Receptors in Tumors, Focusing on Signaling, Roles, Modulation Mechanisms, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional interaction between Wnt3 and Frizzled-7 leads to activation of the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FZD7 is a novel prognostic marker and promotes tumor metastasis via WNT and EMT signaling pathways in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Down-regulation of frizzled-7 expression decreases survival, invasion and metastatic capabilities of colon cancer cells [escholarship.org]
- 11. FZD7 has a critical role in cell proliferation in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A FZD7-specific Antibody–Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frizzled-7-targeting antibody (SHH002-hu1) potently suppresses non-small-cell lung cancer via Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. urfjournals.org [urfjournals.org]
- 18. biorxiv.org [biorxiv.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. jitc.bmj.com [jitc.bmj.com]
A Technical Guide to Non-Canonical Wnt Signaling via the Frizzled-7 Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Frizzled-7 (FZD7) receptor, a member of the class F G protein-coupled receptors, is a critical transducer of Wnt signaling pathways. While its role in canonical, β-catenin-dependent signaling is well-documented, FZD7 is uniquely positioned to activate non-canonical, β-catenin-independent pathways, including the Planar Cell Polarity (PCP) and Wnt/Ca²⁺ pathways.[1][2] These pathways are crucial for regulating cell polarity, migration, and cytoskeletal organization and are frequently dysregulated in developmental disorders and various cancers.[2][3][4] This guide provides an in-depth technical overview of the core mechanisms of non-canonical Wnt signaling mediated by FZD7, summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling cascades for enhanced clarity.
Core Non-Canonical Signaling Pathways
FZD7's versatility allows it to interact with a range of Wnt ligands and co-receptors to initiate distinct downstream signaling cascades independent of β-catenin stabilization.[1][2] The choice of pathway is context-dependent, relying on the specific Wnt ligand, the availability of co-receptors like ROR2 or Ryk, and the cellular environment.[1][2][5]
The Wnt/Planar Cell Polarity (PCP) Pathway
The FZD7-mediated PCP pathway is a primary regulator of cell polarity and coordinated cell movement. This pathway is essential for processes like convergent extension during gastrulation and has been implicated in the invasive potential of cancer cells.[3][6]
Upon binding of non-canonical Wnt ligands, such as Wnt5a or Wnt11, FZD7 can form a complex with co-receptors like ROR2.[5][7] This engagement leads to the recruitment and activation of the cytoplasmic scaffolding protein Dishevelled (Dvl).[5] Activated Dvl, in turn, signals to small Rho GTPases, primarily RhoA and Rac1.[5][8]
-
RhoA Activation: Leads to the activation of Rho-associated kinase (ROCK), which is involved in cytoskeletal rearrangements and cell contraction.[5][8]
-
Rac1 Activation: Triggers the c-Jun N-terminal kinase (JNK) cascade, which influences gene transcription and cytoskeletal dynamics.[5][8][9]
In glioblastoma, a Vangl1/Fzd7 complex at the leading edge of migrating cells engages Rho GTPases to promote cytoskeletal rearrangements and actin dynamics, driving tumor cell motility.[3]
The Wnt/Ca²⁺ Pathway
The Wnt/Ca²⁺ pathway is initiated when a Wnt ligand binds to FZD7, leading to the activation of heterotrimeric G proteins.[5] This activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ triggers the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum.
-
The subsequent increase in intracellular Ca²⁺ activates calcium-dependent enzymes such as Calmodulin-dependent kinase II (CamKII) and the phosphatase Calcineurin. Calcineurin activates the transcription factor NFAT (Nuclear Factor of Activated T-cells).
-
DAG activates Protein Kinase C (PKC).[5]
FZD7 has been shown to regulate PKC and its translocation to the cell membrane, indicating its role in the Wnt/Ca²⁺ pathway.[1][2] This cascade is involved in regulating cell adhesion, fate decisions, and inflammatory responses.
Quantitative Data Summary
While extensive quantitative data such as binding affinities and reaction kinetics for FZD7-mediated non-canonical signaling are still areas of active research, the existing literature provides a basis for understanding the key molecular interactions and their functional outcomes.
Table 1: FZD7 Ligands, Co-receptors, and Downstream Effectors in Non-Canonical Signaling
| Component | Key Examples | Pathway Association | Cellular Outcome | References |
|---|---|---|---|---|
| Ligands | Wnt5a, Wnt11, Wnt7a | PCP, Wnt/Ca²⁺ | Cell migration, stem cell expansion, cytoskeletal changes | [1],[5],[6],[10],[7] |
| Co-receptors | ROR2, Ryk, Vangl1 | PCP | Potentiation of JNK signaling, regulation of convergent extension, cancer cell motility | [1],[3],[5] |
| Intracellular Effectors | Dvl, G Proteins, RhoA, Rac1, ROCK, JNK, PLC, PKC, CamKII | PCP, Wnt/Ca²⁺ | Cytoskeletal remodeling, gene transcription, calcium release, cell fate regulation |[1],[3],[5],[2],[8] |
Table 2: FZD7 Expression and Non-Canonical Activity in Disease
| Disease Type | FZD7 Expression | Associated Non-Canonical Pathway | Functional Role | References |
|---|---|---|---|---|
| Glioblastoma | Upregulated | Wnt/PCP | Drives proliferation, migration, and invasion | [3] |
| Colorectal Cancer | Upregulated | Wnt/PCP (JNK) | Promotes cell migration and metastasis | [5],[8] |
| Gastric Cancer | Upregulated | Wnt/PCP | Correlates with lower survival when co-expressed with Wnt5a/ROR2 | [4],[11] |
| Pancreatic Cancer | Upregulated | Wnt5a/FZD7 | Upregulates ABCG2, contributing to gemcitabine resistance |[12] |
Key Experimental Protocols
Investigating FZD7-mediated non-canonical signaling requires a combination of molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Co-Immunoprecipitation (Co-IP) for FZD7-Wnt5a Interaction
This protocol is used to verify the physical interaction between FZD7 and its ligand Wnt5a in a cellular context.[13]
Objective: To immunoprecipitate FZD7 from cell lysates and detect co-precipitated Wnt5a by Western blotting.
Materials:
-
Cells expressing endogenous or overexpressed FZD7 (e.g., MDA-MB-231).[13]
-
Recombinant Wnt5a protein.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-FZD7 antibody (for IP).
-
Anti-Wnt5a antibody (for detection).
-
Control IgG antibody (isotype matched).
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting reagents.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with recombinant Wnt5a (e.g., 100 ng/mL) for a predetermined time (e.g., 1-2 hours) to promote interaction.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with Lysis Buffer. Scrape cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing: Transfer the supernatant to a new tube. Add Protein A/G beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: To the pre-cleared lysate, add the anti-FZD7 antibody or control IgG. Incubate overnight at 4°C with gentle rotation.
-
Capture Complex: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash 3-5 times with ice-cold Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-Wnt5a antibody to detect the interaction. An input control (a small fraction of the initial lysate) should be run in parallel.
RhoA Activation (G-LISA) Assay
This assay measures the activation of the small GTPase RhoA, a key downstream effector in the Wnt/PCP pathway.
Objective: To quantify the amount of active, GTP-bound RhoA in cell lysates following FZD7 stimulation.
Materials:
-
Cells of interest.
-
Wnt5a ligand or other stimuli.
-
RhoA G-LISA Activation Assay Kit (contains all necessary reagents, including a 96-well plate coated with Rho-GTP-binding protein).
-
Lysis buffer provided with the kit.
Methodology:
-
Cell Culture and Stimulation: Plate cells and grow to desired confluency. Starve cells (serum-free media) for 2-4 hours, then stimulate with Wnt5a (e.g., 100 ng/mL) for a short period (e.g., 5-30 minutes).
-
Lysis: Wash cells with ice-cold PBS and immediately add ice-cold Lysis Buffer from the kit. Scrape, collect, and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
G-LISA Assay:
-
Normalize lysate concentrations with Lysis Buffer.
-
Add equal amounts of protein to the wells of the G-LISA plate.
-
Incubate to allow active RhoA to bind to the plate.
-
Wash the wells to remove unbound protein.
-
Add the provided anti-RhoA antibody.
-
Add the secondary HRP-conjugated antibody.
-
Add HRP substrate and measure the absorbance (colorimetric) or luminescence according to the kit's instructions.
-
-
Data Analysis: The signal intensity is directly proportional to the amount of active RhoA in the sample. Compare the signal from stimulated vs. unstimulated cells.
Intracellular Calcium Imaging
This protocol is used to visualize and quantify changes in intracellular calcium concentration, the hallmark of the Wnt/Ca²⁺ pathway.
Objective: To measure Wnt5a-induced calcium mobilization in live cells.
Materials:
-
Live cells grown on glass-bottom dishes.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer.
-
Wnt5a ligand.
-
Fluorescence microscope with live-cell imaging capabilities.
Methodology:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy 24-48 hours before the experiment.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubation: Replace the culture medium with the dye-loading solution and incubate the cells in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells 2-3 times with fresh, warm HBSS to remove excess dye. Add fresh HBSS for imaging.
-
Live-Cell Imaging:
-
Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Gently add Wnt5a (final concentration e.g., 100 ng/mL) to the dish.
-
Continue recording the fluorescence intensity over time (e.g., for 5-15 minutes). An increase in fluorescence corresponds to an increase in intracellular [Ca²⁺].
-
-
Data Analysis: Quantify the change in fluorescence intensity over time for multiple cells. Data are often presented as the ratio of fluorescence relative to the baseline (F/F₀).
References
- 1. Frizzled7: A Promising Achilles’ Heel for Targeting the Wnt Receptor Complex to Treat Cancer [mdpi.com]
- 2. Frizzled7: A Promising Achilles’ Heel for Targeting the Wnt Receptor Complex to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A complex of Wnt/planar cell polarity signaling components Vangl1 and Fzd7 drives glioblastoma multiforme malignant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frizzled receptors: gatekeepers of Wnt signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | WNTs bind the FZD receptor to initiate PCP pathway [reactome.org]
- 7. WNT-5A: signaling and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frizzled homolog proteins, microRNAs and Wnt Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Frizzled receptors: gatekeepers of Wnt signaling in development and disease [frontiersin.org]
- 10. Wnt7a Activates the Planar Cell Polarity Pathway to Drive the Symmetric Expansion of Satellite Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Non-canonical Wnt Signature Correlates With Lower Survival in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of ABCG2 expression by Wnt5a through FZD7 in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Cell-Based Assays for FZD7 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro cell-based assays to evaluate the efficacy of Frizzled-7 (FZD7) antagonists. FZD7, a key receptor in the Wnt signaling pathway, is frequently overexpressed in various cancers, making it a prime target for therapeutic intervention.[1][2][3][4][5] The following protocols describe methods to assess the impact of FZD7 antagonists on the canonical Wnt/β-catenin signaling pathway, cell viability, and cell migration.
FZD7 Signaling Pathway
FZD7 is a seven-transmembrane receptor that, upon binding with its Wnt ligand, can activate both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) signaling pathways.[1][2] The canonical pathway is frequently implicated in cancer progression.[1][3] In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. The binding of a Wnt ligand to FZD7 and its co-receptor LRP5/6 leads to the recruitment of Dishevelled (Dvl), inhibition of the destruction complex, and subsequent stabilization and nuclear translocation of β-catenin.[6] In the nucleus, β-catenin acts as a transcriptional co-activator with TCF/LEF transcription factors to upregulate target genes involved in cell proliferation and survival.[4][6] FZD7 antagonists can disrupt this cascade by preventing Wnt binding or interfering with downstream signaling events.[4]
Canonical Wnt/FZD7 signaling pathway and point of antagonist inhibition.
Experimental Protocols
The following protocols outline key in vitro assays to characterize the activity of FZD7 antagonists. It is recommended to use cell lines with documented high expression of FZD7, such as certain colorectal, breast, or gastric cancer cell lines.[1][5][7]
Wnt/β-catenin Signaling Assay (Luciferase Reporter Assay)
This assay quantitatively measures the activity of the canonical Wnt pathway by utilizing a luciferase reporter driven by a TCF/LEF-responsive promoter. A reduction in luciferase activity in the presence of an FZD7 antagonist indicates pathway inhibition.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOP-FLASH and FOP-FLASH luciferase reporter plasmids
-
Renilla luciferase plasmid (for transfection control)
-
Transfection reagent
-
Wnt3a conditioned media or purified Wnt3a protein
-
FZD7 antagonist
-
Dual-Glo Luciferase Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
-
Co-transfect the cells with TOP-FLASH (or FOP-FLASH as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing the FZD7 antagonist at various concentrations.
-
Incubate for 1-2 hours, then stimulate the cells with Wnt3a conditioned media or purified Wnt3a protein.
-
Incubate for an additional 24 hours.
-
Measure firefly and Renilla luciferase activity using the Dual-Glo Luciferase Assay System and a luminometer.[8]
-
Normalize the TOP-FLASH activity to the Renilla luciferase activity.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the FZD7 antagonist on cell proliferation and viability.
Materials:
-
Cancer cell line with high FZD7 expression (e.g., AGS, SW480)[7]
-
FZD7 antagonist
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to attach overnight.[7]
-
Treat the cells with a serial dilution of the FZD7 antagonist. Include a vehicle-only control.
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[7]
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ATP and thus an indicator of viable cells.[10]
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of the FZD7 antagonist on cell migration, a key process in cancer metastasis.[11]
Materials:
-
Cancer cell line with high FZD7 expression (e.g., MDA-MB-231)[12]
-
FZD7 antagonist
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing the FZD7 antagonist at the desired concentration or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Workflow for in vitro evaluation of FZD7 antagonists.
Data Presentation
Quantitative data from the assays should be summarized for clear interpretation and comparison.
Table 1: Inhibition of Wnt/β-catenin Signaling by FZD7 Antagonist
| Antagonist Concentration | Normalized Luciferase Activity (Relative Light Units) | % Inhibition |
| Vehicle Control | 1.00 ± 0.08 | 0 |
| 0.1 µM | 0.75 ± 0.06 | 25 |
| 1 µM | 0.42 ± 0.05 | 58 |
| 10 µM | 0.15 ± 0.03 | 85 |
| IC50 (µM) | \multicolumn{2}{c | }{Calculated Value} |
Data are presented as mean ± standard deviation.
Table 2: Effect of FZD7 Antagonist on Cell Viability
| Antagonist Concentration | % Cell Viability (Relative to Control) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 µM | 95 ± 4.8 |
| 1 µM | 78 ± 6.1 |
| 10 µM | 45 ± 3.9 |
| 100 µM | 12 ± 2.5 |
| IC50 (µM) | Calculated Value |
Data are presented as mean ± standard deviation.
Table 3: Inhibition of Cell Migration by FZD7 Antagonist
| Treatment | % Wound Closure at 24h | % Inhibition of Migration |
| Vehicle Control | 85 ± 7.2 | 0 |
| FZD7 Antagonist (10 µM) | 30 ± 5.5 | 64.7 |
Data are presented as mean ± standard deviation.
These protocols and data presentation formats provide a comprehensive framework for the initial in vitro characterization of FZD7 antagonists, enabling researchers to assess their potential as therapeutic agents.
References
- 1. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 5. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt7a Interaction with Fzd5 and Detection of Signaling Activation Using a Split eGFP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor activity of a recombinant soluble Fzd7 decoy receptor in human gastric and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt pathway inhibition via the targeting of Frizzled receptors results in decreased growth and tumorigenicity of human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FZD7 drives in vitro aggressiveness in Stem-A subtype of ovarian cancer via regulation of non-canonical Wnt/PCP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A FZD7-specific Antibody–Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing FZD7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frizzled-7 (FZD7), a member of the Frizzled family of G protein-coupled receptors, is a crucial component of the Wnt signaling pathway.[1][2] The Wnt pathway is integral to numerous cellular processes, including proliferation, differentiation, and migration. Dysregulation of Wnt signaling, often involving the overexpression of FZD7, is strongly implicated in the development and progression of various cancers, such as colorectal, breast, ovarian, and esophageal cancers.[3][4][5] This makes FZD7 an attractive therapeutic target for cancer drug development.
These application notes provide detailed protocols for culturing relevant cancer cell lines, testing the efficacy of FZD7 inhibitors, and assessing their impact on key signaling events and cellular functions.
FZD7 Signaling Pathways
FZD7 can activate both the canonical Wnt/β-catenin pathway and the non-canonical Planar Cell Polarity (PCP) pathway.
-
Canonical Wnt/β-catenin Pathway: In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Binding of a Wnt ligand to FZD7 and its co-receptor LRP5/6 leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[6][7][8][9][10]
-
Non-canonical Wnt/PCP Pathway: This pathway is independent of β-catenin and regulates cell polarity and migration. Upon Wnt binding, FZD7 activates Dishevelled (Dvl), which in turn activates downstream effectors like Rho and Rac GTPases, leading to cytoskeletal rearrangements.[11][7][12][13]
Figure 1: FZD7 Signaling Pathways.
Recommended Cell Lines and Culture Conditions
The selection of an appropriate cell line is critical for testing FZD7 inhibitors. The following table summarizes cell lines known to have high FZD7 expression.
| Cell Line | Cancer Type | Doubling Time (approx.) | Culture Medium |
| HCT-116 | Colorectal Carcinoma | 18-25 hours[3][9][14] | McCoy's 5A Medium + 10% FBS |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24-42 hours[8][10][15][16] | DMEM or Leibovitz's L-15 Medium + 10% FBS |
| OVCAR-3 | Ovarian Adenocarcinoma | 35-69 hours[7][17] | RPMI-1640 + 20% FBS + 0.01 mg/mL Bovine Insulin |
FZD7 Inhibitors
A variety of molecules have been developed to inhibit FZD7 activity. Below are examples of well-characterized FZD7 inhibitors.
| Inhibitor | Type | Target | Effective Concentration (IC50/EC50) | Tested Cell Lines |
| SRI37892 | Small Molecule | FZD7 | ~0.66 µM (Wnt/β-catenin assay)[3][18], 1.9-2.2 µM (cell viability)[9][19] | HEK293, HS578T, BT549 |
| Fz7-21 | Peptide | FZD7 CRD | ~50-100 nM (Wnt signaling)[2][8][12][13] | HEK293, Mouse L cells |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the efficacy of FZD7 inhibitors.
Figure 2: Experimental Workflow.
Protocol 1: Cell Culture
1.1. HCT-116 Cell Culture [13]
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Passaging: When cells reach 70-90% confluency, wash with PBS, detach using 0.25% Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in a new flask at a 1:5 to 1:8 split ratio.
-
Thawing: Thaw vial in a 37°C water bath, transfer to a tube with fresh medium, centrifuge to remove cryoprotectant, and resuspend in a culture flask.
1.2. MDA-MB-231 Cell Culture [11][18]
-
Growth Medium: DMEM or Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Note: L-15 medium is formulated for use in a CO2-free environment.
-
Passaging: At 80-85% confluency, wash with PBS, detach with 0.05% Trypsin-EDTA, neutralize, centrifuge, and resuspend at a 1:3 to 1:10 split ratio.
-
Thawing: Follow standard thawing procedures as described for HCT-116.
1.3. OVCAR-3 Cell Culture [5]
-
Growth Medium: RPMI-1640 medium supplemented with 20% FBS, 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
Passaging: At 80% confluency, wash with PBS, detach with Accutase or Trypsin-EDTA, neutralize, centrifuge, and resuspend at a 1:2 to 1:3 split ratio.
-
Thawing: Follow standard thawing procedures.
Protocol 2: Cell Viability Assays
2.1. MTT Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the FZD7 inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2.2. CellTiter-Glo® Luminescent Cell Viability Assay [2][12][19]
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat cells with FZD7 inhibitors.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (equal volume to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
Protocol 3: Cell Migration Assays
3.1. Wound Healing (Scratch) Assay [6]
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing the FZD7 inhibitor or vehicle control.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
3.2. Transwell Migration Assay [1]
-
Seed cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free medium containing the FZD7 inhibitor or control.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields.
Protocol 4: Western Blotting for FZD7 and β-catenin[1]
-
Treat cells with the FZD7 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against FZD7, active β-catenin (non-phosphorylated), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Protocol 5: TOP/FOPflash Reporter Assay[3][8][11][14]
-
Co-transfect cells in a 24-well plate with either the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites) plasmid, along with a Renilla luciferase plasmid (for normalization).
-
After 24 hours, treat the cells with the FZD7 inhibitor in the presence or absence of a Wnt ligand (e.g., Wnt3a conditioned medium).
-
After another 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Calculate the TOP/FOPflash ratio to determine the specific activation of Wnt/β-catenin signaling.
Figure 3: Data Analysis Logic.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of FZD7 inhibitors. By employing these standardized methods, researchers can effectively characterize the anti-cancer properties of novel therapeutic agents targeting the FZD7 receptor and gain valuable insights into their mechanisms of action. This systematic approach will aid in the identification and development of promising new treatments for a range of FZD7-driven malignancies.
References
- 1. urfjournals.org [urfjournals.org]
- 2. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 3. Frizzled (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TOP Flash/FOP-Flash reporter assay [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 12. jcancer.org [jcancer.org]
- 13. SRI 37892 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. TOP/FOP Flash Luciferase Assay [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of FZD7 Peptide Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frizzled-7 (FZD7) is a transmembrane receptor that plays a critical role in activating the Wnt signaling pathway.[1] Dysregulation of the FZD7-mediated Wnt pathway is implicated in the development and progression of various cancers, including colorectal cancer, hepatocellular carcinoma, and triple-negative breast cancer, as well as in the maintenance of cancer stem cells.[1] Consequently, FZD7 has emerged as a promising therapeutic target. Peptide antagonists designed to inhibit FZD7 signaling represent a novel and targeted approach to cancer therapy.[1]
These application notes provide an overview of in vivo delivery methods for FZD7 peptide antagonists, summarizing key quantitative data and offering detailed experimental protocols to guide researchers in preclinical studies.
FZD7 Signaling Pathway
FZD7 is a receptor for Wnt ligands. The binding of a Wnt protein to FZD7 and its co-receptor, LRP5/6, can initiate a cascade of downstream signaling events. This can occur through the canonical (β-catenin-dependent) or non-canonical (β-catenin-independent) pathways, leading to the regulation of gene expression involved in cell proliferation, differentiation, and migration.[1] FZD7 peptide antagonists are designed to interfere with this signaling cascade, typically by blocking the interaction between Wnt ligands and the FZD7 receptor.
In Vivo Delivery Strategies for Peptide Antagonists
The effective in vivo delivery of peptide-based therapeutics presents several challenges, including rapid degradation by proteases, poor membrane permeability, and short circulation half-lives. To overcome these hurdles, various delivery strategies have been developed.
-
Direct Administration: Simple formulations in biocompatible buffers can be administered directly, often requiring frequent dosing or localized delivery to the target tissue.
-
Nanoformulations: Encapsulating peptides in nanoparticles, such as liposomes or polymeric nanoparticles, can protect them from degradation, improve their pharmacokinetic profile, and enable targeted delivery.
-
Hydrogels: Injectable hydrogels can act as a depot for the sustained release of peptide antagonists at the target site, reducing the need for frequent administration.
-
Cell-Penetrating Peptides (CPPs): Conjugating FZD7 peptide antagonists to CPPs can enhance their cellular uptake.
-
Peptide Modification: Chemical modifications, such as PEGylation, can increase the stability and circulation time of the peptide.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies on the in vivo delivery of FZD7 peptide antagonists.
| Peptide Antagonist | Animal Model | Tumor Type | Administration Route | Dosage | Frequency | Outcome | Reference |
| Soluble FZD7 (sFZD7) | Nude mice | Hepatocellular Carcinoma (Huh7 xenograft) | Intratumoral | 12.5 mg/kg | Weekly | Enhanced the growth inhibitory effects of doxorubicin. | [2] |
| FZD7-T7 Vaccine | BALB/c mice | Triple-Negative Breast Cancer (4T1 xenograft) | Subcutaneous | 50 µ g/mouse | Every 2 weeks (3 times) | Significant inhibition of tumor development. | [3] |
Experimental Protocols
Protocol 1: In Vivo Delivery of Soluble FZD7 (sFZD7) Peptide in a Xenograft Mouse Model
This protocol is adapted from a study investigating the synergistic effect of sFZD7 with doxorubicin in a hepatocellular carcinoma xenograft model.[2]
Materials:
-
Soluble FZD7 (sFZD7) peptide
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Doxorubicin (or other chemotherapeutic agent, as required)
-
Nude mice (e.g., BALB/c nude)
-
Hepatocellular carcinoma cells (e.g., Huh7)
-
Matrigel (optional, for tumor cell implantation)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane)
Procedure:
-
Tumor Xenograft Implantation:
-
Culture Huh7 cells to 80-90% confluency.
-
Resuspend the cells in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 5 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Preparation of sFZD7 Formulation:
-
Reconstitute the lyophilized sFZD7 peptide in sterile PBS to the desired stock concentration.
-
On the day of injection, dilute the stock solution with sterile PBS to the final concentration for a dosage of 12.5 mg/kg. The final injection volume should be approximately 50-100 µL.
-
-
Administration of sFZD7:
-
Randomize the tumor-bearing mice into treatment groups (e.g., PBS control, sFZD7 only, Doxorubicin only, sFZD7 + Doxorubicin).
-
Anesthetize the mice lightly.
-
Administer the prepared sFZD7 solution (12.5 mg/kg) via intratumoral injection.
-
For the combination therapy group, administer doxorubicin according to the established protocol (e.g., intraperitoneal injection).
-
Repeat the injections weekly.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Protocol 2: General Protocol for Intraperitoneal (IP) Injection of a Peptide Antagonist in Mice
This protocol provides a general guideline for the systemic administration of a peptide antagonist via intraperitoneal injection.
Materials:
-
FZD7 peptide antagonist
-
Sterile, pyrogen-free vehicle (e.g., PBS or saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal balance
Procedure:
-
Preparation of Peptide Formulation:
-
Accurately weigh the peptide and dissolve it in the appropriate sterile vehicle to achieve the desired stock concentration.
-
On the day of injection, dilute the stock solution to the final concentration based on the average weight of the mice in the treatment group. The injection volume should typically be between 100-200 µL.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ.
-
Inject the peptide solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any immediate adverse reactions.
-
Continue with the planned dosing schedule and monitoring as per the experimental design.
-
Conclusion
The in vivo delivery of FZD7 peptide antagonists is a rapidly evolving field with significant therapeutic potential. The choice of delivery method depends on the specific peptide characteristics, the tumor model, and the desired therapeutic outcome. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies aimed at evaluating the efficacy of novel FZD7-targeting therapies. Further research into advanced formulation strategies will be crucial for the clinical translation of these promising agents.
References
Application Notes and Protocols: Detection of β-catenin Levels via Western Blot Following FZD7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to analyze the expression levels of β-catenin in response to the inhibition of the Frizzled-7 (FZD7) receptor. Inhibition of FZD7, a key component of the Wnt signaling pathway, is expected to lead to a decrease in the levels of stabilized β-catenin.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation and differentiation.[1] Frizzled-7 (FZD7), a receptor for Wnt ligands, plays a significant role in activating this pathway.[2][3] Upon activation, FZD7 initiates a signaling cascade that leads to the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate target gene expression.[4] Dysregulation of the Wnt/β-catenin pathway, often involving the overexpression of FZD7, is implicated in various cancers.[5][6] Therefore, inhibiting FZD7 is a promising therapeutic strategy to downregulate β-catenin and suppress tumor growth.[1][2] This protocol details the use of Western blotting to quantify the reduction in β-catenin levels following treatment with an FZD7 inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FZD7/β-catenin signaling pathway and the experimental workflow for the Western blot protocol.
Caption: FZD7/β-catenin signaling pathway with inhibitor.
Caption: Western blot experimental workflow.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of an FZD7 inhibitor on β-catenin levels. Data is presented as the relative band intensity of β-catenin normalized to a loading control (e.g., GAPDH or β-actin).
| Treatment Group | FZD7 Inhibitor Conc. (µM) | Treatment Time (hours) | Normalized β-catenin Level (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 0 | 24 | 1.00 | 0.08 | 1.00 |
| FZD7 Inhibitor | 1 | 24 | 0.65 | 0.05 | 0.65 |
| FZD7 Inhibitor | 5 | 24 | 0.32 | 0.04 | 0.32 |
| FZD7 Inhibitor | 10 | 24 | 0.15 | 0.03 | 0.15 |
Experimental Protocol
This protocol outlines the steps for performing a Western blot to detect β-catenin following FZD7 inhibition.
I. Cell Culture and Treatment
-
Seed cells (e.g., HepG2, Huh-7, or another cell line with active Wnt/β-catenin signaling) in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of the FZD7 inhibitor. Include a vehicle-only control group.
-
Incubate the cells for the desired time points (e.g., 24 hours).
II. Protein Extraction
-
After treatment, aspirate the media and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube and store it at -80°C or proceed to the next step.
III. Protein Quantification
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay, following the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-40 µg per lane).
-
Prepare the samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
IV. SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
V. Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7][8]
-
Incubate the membrane with a primary antibody against β-catenin (e.g., rabbit polyclonal or mouse monoclonal) diluted in the blocking buffer. A common starting dilution is 1:1000.[7] Incubate overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
VI. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometry analysis on the captured image to quantify the band intensities. Normalize the β-catenin band intensity to the intensity of the loading control (e.g., β-actin or GAPDH) for each lane.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (30-50 µg). |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage.[9] | |
| Primary antibody concentration is too low. | Use a higher concentration of the primary antibody or try a different antibody. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk).[10] |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody.[11] | |
| Insufficient washing. | Increase the number and duration of washes.[12] | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific monoclonal antibody. Ensure the antibody has been validated for Western blotting.[13] |
| Protein degradation. | Use fresh samples and always include protease inhibitors in the lysis buffer.[14] | |
| "Smiling" Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room.[12] |
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. beta Catenin Antibodies | Antibodies.com [antibodies.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunoprecipitation of Frizzled-7 (FZD7) to Study Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frizzled-7 (FZD7) is a seven-transmembrane receptor that plays a pivotal role in the Wnt signaling pathway, a critical cascade involved in embryonic development, tissue homeostasis, and various diseases, including cancer.[1] FZD7 acts as a receptor for Wnt ligands, initiating downstream signaling through both the canonical β-catenin-dependent and non-canonical β-catenin-independent pathways.[2][3] Understanding the protein-protein interactions of FZD7 is crucial for elucidating the intricacies of Wnt signaling and for the development of targeted therapeutics.
Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are powerful techniques to isolate FZD7 and its interacting partners from complex cellular mixtures. This document provides detailed protocols and application notes for the successful immunoprecipitation of FZD7, with a focus on preserving and identifying its protein interactome.
FZD7 Protein Interactions
FZD7 interacts with a variety of proteins to transduce Wnt signals. Key interacting partners include:
-
Wnt Ligands: FZD7 binds to several Wnt proteins, with varying affinities. For example, Wnt3a has been shown to bind to the cysteine-rich domain (CRD) of FZD7.[4]
-
Dishevelled (DVL) Proteins: Upon Wnt binding, FZD7 recruits the cytoplasmic scaffolding protein Dishevelled (DVL), a crucial step for both canonical and non-canonical Wnt signaling.[5][6] The interaction is mediated in part by the KTxxxW motif in the C-terminal tail of FZD7 binding to the PDZ domain of DVL.[5]
-
LRP5/6 Co-receptors: For canonical Wnt signaling, FZD7 forms a complex with the co-receptors LRP5 or LRP6, which is essential for the stabilization of β-catenin.[4][5]
-
G Proteins: FZD7 can also couple to heterotrimeric G proteins to mediate non-canonical signaling pathways.[5]
Quantitative Analysis of FZD7 Interactions
The following table summarizes quantitative data for key FZD7 protein interactions, providing insights into the binding affinities.
| Interacting Partner | Cell System/Method | Dissociation Constant (Kd) | Kinetic Parameters (kon / koff) | Reference |
| eGFP-WNT-3A | CRISPR-Cas9 edited SW480 cells (endogenous FZD7) | 0.8 ± 0.2 nM | kon: 1.8 x 10^5 M⁻¹s⁻¹ / koff: 1.4 x 10⁻⁴ s⁻¹ | [7] |
| eGFP-WNT-3A | SW480 cells (overexpressed FZD7) | 3.5 ± 0.5 nM | kon: 4.8 x 10^4 M⁻¹s⁻¹ / koff: 1.7 x 10⁻⁴ s⁻¹ | [7] |
| WNT-3A | HEK293A cells (overexpressed FZD7) | 2.3 - 29.9 nM | Not specified | [8] |
| WNT-5A | Bio-layer interferometry (purified FZD7 CRD) | Weak binding (> 40 nM) | Not specified | [4] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of FZD7 and Interacting Proteins from Cultured Cells
This protocol is optimized for the co-immunoprecipitation of FZD7, a multi-pass transmembrane protein, and its associated proteins from mammalian cell lysates.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or 0.5-1.0% Digitonin for milder lysis), Protease Inhibitor Cocktail (e.g., cOmplete™, Roche), Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche). Note: The choice of detergent is critical. NP-40 is a common choice, but for preserving more transient interactions, milder detergents like Digitonin or DDM should be considered. Optimization of detergent concentration is recommended (e.g., 0.1% to 1.0%).
-
Wash Buffer: Cell Lysis Buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1x SDS-PAGE Sample Buffer (e.g., Laemmli buffer) or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) if native protein complexes are required for downstream applications.
-
Antibody: Anti-FZD7 antibody suitable for immunoprecipitation. A polyclonal antibody is often preferred as it can recognize multiple epitopes.
-
Control IgG: Isotype-matched control IgG from the same species as the primary antibody.
-
Protein A/G Magnetic Beads or Agarose Beads
-
Cultured cells expressing FZD7
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Microcentrifuge tubes, ice-cold
-
Rotating wheel or rocker
-
Magnetic rack (for magnetic beads)
Procedure:
-
Cell Culture and Harvest:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads (20-30 µL of a 50% slurry) to the cleared lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay).
-
To 500-1000 µg of protein lysate, add the anti-FZD7 antibody (the optimal amount should be determined empirically, typically 1-5 µg).
-
For the negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads (20-30 µL of a 50% slurry) to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then pellet the beads.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
For SDS-PAGE analysis: Add 20-40 µL of 1x SDS-PAGE Sample Buffer to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. Pellet the beads and load the supernatant onto the gel.
-
For native elution: Add an appropriate volume of non-denaturing elution buffer. Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately neutralize the eluate with a neutralizing buffer (e.g., 1 M Tris, pH 8.5).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against FZD7 and putative interacting proteins.
-
For discovery of novel interacting partners, eluted proteins can be identified by mass spectrometry.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Frizzled-7 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Systematic Mapping of WNT-FZD Protein Interactions Reveals Functional Selectivity by Distinct WNT-FZD Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Union of Basic and Clinical Pharmacology Review: WNT/Frizzled signalling: receptor–ligand selectivity with focus on FZD-G protein signalling and its physiological relevance: IUPHAR Review 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frizzled receptors: gatekeepers of Wnt signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative Profiling of WNT-3A Binding to All Human Frizzled Paralogues in HEK293 Cells by NanoBiT/BRET Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FZD7 Antagonist 1 Treatment in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frizzled-7 (FZD7), a key receptor in the Wnt signaling pathway, plays a critical role in the self-renewal and maintenance of stem cells, particularly Lgr5+ intestinal stem cells.[1][2] Aberrant FZD7 signaling is implicated in various cancers, making it a compelling target for therapeutic development.[3][4] Organoid cultures, three-dimensional in vitro models that recapitulate the cellular organization and function of native tissues, provide a powerful platform for studying the effects of FZD7 inhibition.[5] These "mini-organs" can be derived from patient tissues, offering a personalized approach to drug screening and disease modeling.
This document provides detailed protocols and application notes for the treatment of organoid cultures with FZD7 antagonist 1, a representative inhibitor of the FZD7 receptor. It includes quantitative data on the effects of FZD7 inhibition, step-by-step experimental procedures, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative effects of FZD7 antagonism in organoid cultures. These data are compiled from studies utilizing FZD7 knockout models or specific FZD7 inhibitors.
Table 1: Effect of FZD7 Inhibition on Organoid Viability and Size
| Treatment/Condition | Organoid Type | Assay | Result | Reference |
| FZD7 Gene Deletion (bNF-induced AhCre;Fzd7 fl/fl) | Mouse Intestinal | MTT Cell Viability | ~50% reduction in viability after 3 days | [6] |
| OMP-18R5 (10 µg/mL) | Apc-mutant Mouse Gastric | MTT Viability Assay | Significant decrease in viability (P < 0.001) | [3] |
| IWP-2 (10 µmol/L) | Apc-mutant Mouse Gastric | MTT Viability Assay | Significant decrease in viability (P < 0.001) | [3] |
| OMP-18R5 (10 µg/mL) | Apc-mutant Mouse Gastric | Organoid Size Measurement | Significant decrease in size (P < 0.001) | [3] |
| IWP-2 (10 µmol/L) | Apc-mutant Mouse Gastric | Organoid Size Measurement | Significant decrease in size (P < 0.001) | [3] |
Table 2: Effect of FZD7 Inhibition on Wnt Target Gene Expression
| Treatment/Condition | Organoid Type | Gene | Regulation | Fold Change/Significance | Reference |
| dFz7-21 (100 µM) | Mouse Intestinal | Lgr5 | Down | Log2 fold change < -2 | [5] |
| dFz7-21 (100 µM) | Mouse Intestinal | Axin2 | Down | Log2 fold change ~ -1.5 | [5] |
| dFz7-21 (100 µM) | Mouse Intestinal | Ascl2 | Down | Log2 fold change < -2 | [5] |
| OMP-18R5 (10 µg/mL) | Apc-mutant Mouse Gastric | Axin2 | Down | Significant decrease (P < 0.05) | [3] |
| OMP-18R5 (10 µg/mL) | Apc-mutant Mouse Gastric | Lgr5 | Down | Significant decrease (P < 0.05) | [3] |
| IWP-2 (10 µmol/L) | Apc-mutant Mouse Gastric | Axin2 | Down | Significant decrease (P < 0.05) | [3] |
| IWP-2 (10 µmol/L) | Apc-mutant Mouse Gastric | Lgr5 | Down | Significant decrease (P < 0.05) | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. Frizzled7 functions as a Wnt receptor in intestinal epithelial Lgr5(+) stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frizzled7 functions as a Wnt receptor in intestinal epithelial Lgr5+ stem cells -ORCA [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Targeting Frizzled-7 (FZD7) - A Comparative Analysis of shRNA Knockdown and Small Molecule Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Frizzled-7 (FZD7), a seven-transmembrane receptor, is a critical component of the Wnt signaling pathway. Aberrant activation of Wnt/FZD7 signaling is strongly implicated in the progression and metastasis of numerous cancers, including colorectal, breast, and hepatocellular carcinomas, making it a compelling therapeutic target.[1][2] Two primary strategies for interrogating and inhibiting FZD7 function in a research and preclinical setting are short hairpin RNA (shRNA)-mediated gene knockdown and the use of small molecule inhibitors.
This document provides a detailed comparison of these two methodologies, including their mechanisms of action, experimental workflows, and quantitative data. It also offers comprehensive protocols for their application in a laboratory setting.
Section 1: shRNA-Mediated Knockdown of FZD7
The shRNA approach provides a potent and highly specific method for silencing FZD7 gene expression. By introducing a vector that expresses an shRNA sequence targeting FZD7 mRNA, researchers can achieve stable, long-term suppression of the FZD7 protein. This method is invaluable for studying the functional consequences of FZD7 loss.[3]
Mechanism of Action
Lentiviral vectors are commonly used to deliver shRNA constructs into target cells. Once transduced, the shRNA is transcribed in the nucleus and processed by the cell's endogenous RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) is incorporated into the RNA-induced silencing complex (RISC), which targets and cleaves the complementary FZD7 mRNA, preventing its translation into protein.[3]
References
Application Notes: Flow Cytometry Analysis of Frizzled-7 (FZD7) Expression on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frizzled-7 (FZD7) is a seven-pass transmembrane receptor that is a key component of the Wnt signaling pathway.[1] As a receptor for Wnt ligands, FZD7 is crucial for various cellular processes, including proliferation, differentiation, and migration.[2] Aberrant Wnt/FZD7 signaling is frequently implicated in the development, progression, and metastasis of numerous cancers.[3][4]
Emerging evidence highlights the upregulation of FZD7 in a wide array of malignancies, including colorectal, breast, ovarian, liver, and gastric cancers.[2][5][6][7] This overexpression is often correlated with poor prognosis and resistance to therapy, making FZD7 an attractive therapeutic target and a valuable biomarker.[8][9][10]
Flow cytometry provides a powerful and quantitative method to analyze the surface expression of FZD7 on cancer cells. This technique is essential for validating FZD7 as a target, screening for FZD7-positive cell populations, and evaluating the efficacy of FZD7-targeted therapeutics. These application notes provide a detailed protocol for the analysis of FZD7 expression on cancer cells using flow cytometry.
FZD7 Signaling in Cancer
FZD7 can activate both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt pathways.[1][4] The canonical pathway is most frequently associated with cancer. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to the FZD7 and LRP5/6 co-receptor complex leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator with TCF/LEF transcription factors to upregulate target genes like c-Myc and Cyclin D1, driving cell proliferation.[2][4]
FZD7 Expression Across Cancer Cell Lines
FZD7 is overexpressed in a variety of human cancers.[11] Flow cytometry and other quantitative methods like qRT-PCR have been used to determine the expression levels in numerous cell lines, confirming its potential as a broadly applicable tumor antigen.
| Cancer Type | Cell Line | FZD7 Expression Level | Method of Analysis | Reference |
| Colorectal Cancer | SW480 | Endogenous: ~1,373 receptors/cell | Quantitative Luminescence | [12] |
| Ovarian Cancer | MA-148 | High | Flow Cytometry (MFI) | [7][13] |
| Ovarian Cancer | PA-1 | High | Flow Cytometry (MFI) | [7][13] |
| Ovarian Cancer | OVCAR-3 | Low to Moderate | Flow Cytometry (MFI) | [7][13] |
| Ovarian Cancer | SKOV3 | Expressed | qRT-PCR, Western Blot | [9] |
| Ovarian Cancer | OVCAR5 | Expressed | qRT-PCR, Western Blot | [9] |
| Wilms Tumor | Primary & Xenograft Cells | Expressed (Variable) | Flow Cytometry | [3][14] |
| Liver Cancer | HepG2, 7721 | Expressed | Western Blot, qRT-PCR | [15] |
| Lung Cancer | A549 | Expressed | Western Blot, qRT-PCR | [15] |
| Gastric Cancer | SGC7901 | Expressed | Western Blot, qRT-PCR | [15] |
| Breast Cancer | MCF7 | Expressed | Western Blot, qRT-PCR | [15] |
| Prostate Cancer | DU145 | Expressed | Western Blot, qRT-PCR | [15] |
| Pancreatic Cancer | Capan-2, Panc-1 | Expressed | siRNA Knockdown Effects | [16] |
| Esophageal Cancer | Multiple ESCC lines | Frequently Upregulated | qRT-PCR, Western Blot | [10] |
Application Protocol: Flow Cytometry Analysis of FZD7
This protocol provides a generalized procedure for detecting FZD7 on the surface of non-adherent or dissociated adherent cancer cells. Optimization may be required based on the specific cell line and antibodies used.
Materials and Reagents
-
Cells: Cancer cell line(s) of interest
-
Antibodies:
-
Primary antibody: Unconjugated monoclonal or polyclonal antibody specific to an extracellular domain of human FZD7.
-
Isotype control: Unconjugated antibody of the same species, isotype, and concentration as the primary antibody.
-
Secondary antibody: Fluorophore-conjugated antibody that specifically binds the primary antibody (e.g., Goat anti-Rabbit IgG (H+L) Alexa Fluor® 488).
-
Alternatively, a directly conjugated primary anti-FZD7 antibody can be used, which simplifies the protocol by removing the secondary antibody step.
-
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell dissociation reagent (e.g., Trypsin-EDTA, Accutase) for adherent cells
-
FACS Buffer: PBS supplemented with 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) and 0.05-0.1% sodium azide (optional, for preventing capping and internalization).
-
Viability dye: (e.g., DAPI, Propidium Iodide (PI), or a fixable viability stain) to exclude dead cells.[7]
-
Fc receptor blocking solution (e.g., Human TruStain FcX™).
-
Detailed Protocol
1. Cell Preparation
-
Adherent Cells: a. Culture cells to 70-80% confluency. b. Wash cells once with PBS. c. Add a minimal volume of a gentle cell dissociation reagent (e.g., Accutase) and incubate at 37°C until cells detach. Avoid harsh trypsinization, which can cleave surface epitopes. d. Neutralize the dissociation reagent with 5-10 volumes of complete culture medium.
-
Suspension Cells: a. Collect cells directly from the culture flask.
-
All Cells: a. Transfer the cell suspension to a conical tube and centrifuge at 300-400 x g for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in cold FACS buffer. c. Count the cells and adjust the concentration to 1-5 x 106 cells/mL in cold FACS buffer.
2. Antibody Staining
-
a. Aliquot 100 µL of the cell suspension (containing 1-5 x 105 cells) into flow cytometry tubes. Prepare tubes for:
-
Unstained Cells
-
Isotype Control
-
Anti-FZD7 Stained Sample
-
-
b. (Optional) To block non-specific binding, add an Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10 minutes on ice.
-
c. Add the primary anti-FZD7 antibody to the sample tube and the corresponding isotype control to its tube. Use the manufacturer's recommended concentration or a pre-titrated optimal concentration.
-
d. Incubate for 30-45 minutes on ice, protected from light.
-
e. Wash the cells by adding 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
f. Carefully decant the supernatant. Repeat the wash step.
-
g. Resuspend the cell pellets in 100 µL of cold FACS buffer.
-
h. Add the fluorophore-conjugated secondary antibody at its optimal dilution to all tubes except the "Unstained" control.
-
i. Incubate for 30 minutes on ice, protected from light.
-
j. Repeat the wash steps (2e-2f) twice to remove unbound secondary antibody.
-
k. Resuspend the final cell pellet in 300-500 µL of cold FACS buffer.
-
l. Just before analysis, add the viability dye according to the manufacturer's protocol.
3. Data Acquisition
-
a. Use a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
b. Use the unstained sample to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population.
-
c. Use single-stain controls to set up fluorescence compensation if performing multi-color analysis.
-
d. Gate on the cell population of interest based on FSC-A vs. SSC-A to exclude debris.
-
e. Gate on single cells using FSC-A vs. FSC-H to exclude doublets.
-
f. Use the viability dye to gate on live cells.
-
g. Record 10,000-50,000 events for each sample within the live, single-cell gate.
4. Data Analysis
-
a. Create a histogram overlay of the isotype control and the anti-FZD7 stained sample for the live, single-cell population.
-
b. The isotype control defines the level of non-specific background staining. A rightward shift in the fluorescence intensity of the FZD7-stained sample compared to the isotype control indicates positive FZD7 expression.
-
c. Quantify expression by comparing the Mean Fluorescence Intensity (MFI) or the percentage of positive cells between the control and stained samples.[7]
Expected Results and Troubleshooting
-
Positive Result: A clear separation between the isotype control peak and the FZD7-stained sample peak on the fluorescence histogram. The MFI of the FZD7 sample will be significantly higher than the isotype.
-
No Signal:
-
The cell line may not express FZD7. Verify expression with an alternative method like Western Blot or qRT-PCR.[15]
-
The antibody may not be functional or may recognize an intracellular epitope. Ensure the antibody is validated for flow cytometry and targets an extracellular domain.
-
The surface protein may have been damaged during cell harvesting. Use a gentler dissociation method.
-
-
High Background (Isotype):
-
Insufficient washing. Ensure wash steps are performed thoroughly.
-
Non-specific antibody binding. Incorporate an Fc block step.
-
Antibody concentration is too high. Titrate the primary and secondary antibodies to find the optimal signal-to-noise ratio.
-
Conclusion
The analysis of FZD7 expression by flow cytometry is a robust and indispensable tool in cancer research and drug development. It enables the quantitative assessment of a key oncogenic receptor on the surface of live cancer cells, facilitating the identification of FZD7-positive tumors, the validation of targeted therapies, and the exploration of its role as a prognostic biomarker.[5][10] The protocol outlined here provides a comprehensive framework for researchers to accurately measure FZD7 expression and advance the understanding and therapeutic targeting of the Wnt signaling pathway in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 3. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frizzled7 Promotes Epithelial-to-mesenchymal Transition and Stemness Via Activating Canonical Wnt/β-catenin Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frizzled7 as an emerging target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frizzled homolog proteins, microRNAs and Wnt Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frizzled-7 identifies platinum-tolerant ovarian cancer cells susceptible to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. A FZD7-specific Antibody–Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frizzled-7 promoter is highly active in tumors and promoter-driven Shiga-like toxin I inhibits hepatocellular carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fzd7/Wnt7b signaling contributes to stemness and chemoresistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing FZD7 antagonist 1 concentration for in vitro studies
Welcome to the technical support center for the use of FZD7 antagonist 1 in in vitro studies. This resource provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the Frizzled-7 (FZD7) receptor.[1][2][3] FZD7 is a key component of the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and migration.[4] In the canonical Wnt pathway, the binding of a Wnt ligand to the FZD7 receptor and its co-receptor LRP5/6 leads to the stabilization and nuclear translocation of β-catenin.[5][6] Nuclear β-catenin then acts as a transcriptional co-activator for genes involved in cell growth. FZD7 antagonists block this pathway by preventing the accumulation of β-catenin, leading to its degradation and the downregulation of Wnt target genes.[4]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is cell-line and assay-dependent. Based on available data, a good starting point for dose-response experiments is a broad range from 1 nM to 10 µM. For specific antagonists like the peptide Fz7-21, IC50 values are reported to be around 100 nM in HEK293 cells for inhibiting WNT3A-mediated signaling and 50 nM for blocking β-catenin stabilization in mouse L cells. Another small molecule inhibitor, SRI37892, showed IC50 values in the sub-micromolar range for Wnt/β-catenin signaling inhibition and around 2 µM for cancer cell proliferation.[7] A dose-response curve should always be generated to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will vary depending on the assay. For signaling pathway studies, such as measuring β-catenin levels, a 24-hour incubation is often sufficient to observe an effect.[7][8] For cell viability or proliferation assays, longer incubation times of 48 to 72 hours are common to allow for measurable changes in cell number.[8] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of Wnt signaling with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Antagonist Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your cell line. |
| Incorrect Incubation Time | Optimize the incubation time. For signaling events, 24 hours is a good starting point. For proliferation, 48-72 hours may be necessary. |
| Low FZD7 Expression in Cell Line | Verify the expression level of FZD7 in your cell line of interest using qPCR or Western blot. Choose a cell line with known high FZD7 expression for initial experiments. |
| Antagonist Inactivity | Ensure the antagonist has been stored correctly and prepare fresh solutions for each experiment. If possible, test a different batch of the antagonist. |
| Assay-Specific Issues (e.g., Luciferase Reporter) | Some small molecule inhibitors have been reported to directly inhibit firefly luciferase.[9][10] If using a luciferase-based reporter assay, consider using a reporter with a different enzyme (e.g., Renilla luciferase) or validate your findings with a non-enzymatic readout like Western blotting for β-catenin. |
Problem 2: I am observing high cell toxicity or off-target effects.
| Possible Cause | Suggested Solution |
| Antagonist Concentration is Too High | Lower the concentration of the antagonist. Use the lowest effective concentration determined from your dose-response curve. |
| Off-Target Effects of the Antagonist | Some Wnt pathway inhibitors can have off-target effects.[9][11] To confirm the effect is FZD7-specific, consider using a rescue experiment by overexpressing FZD7. Alternatively, use a second, structurally different FZD7 antagonist to see if the same phenotype is observed. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level (typically <0.1%). Run a solvent-only control to assess its effect on cell viability. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Various FZD7 Antagonists
| Antagonist | Cell Line | Assay | IC50 Value | Reference |
| Fz7-21 (peptide) | HEK293 | Wnt/β-catenin signaling (WNT3A stimulated) | ~100 nM | Not explicitly cited |
| Fz7-21 (peptide) | Mouse L cells | β-catenin stabilization (WNT3A mediated) | ~50 nM | Not explicitly cited |
| SRI37892 | HEK293 (Wnt3A-expressing) | Wnt/β-catenin signaling | Sub-micromolar | [7] |
| SRI37892 | Cancer cell lines | Cell proliferation | ~2 µM | [7][12] |
| F7H | Not specified | FZD7 antagonism | 1.25 µM | [3] |
| F7-ADC | MA-148, PA-1 | Cell viability | 5 nM | [13] |
| F7-ADC | OVCAR-3 FZD7 | Cell viability | 0.025 nM | [13] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the antagonist dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[14][15]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[15]
Wnt/β-catenin Reporter (TOP/FOP Flash) Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells in a 96-well plate with TOPFlash or FOPFlash plasmid along with the Renilla luciferase plasmid.[16][17][18]
-
After 24 hours, replace the medium with fresh medium containing either Wnt3a to stimulate the pathway or a control medium.
-
Add this compound at various concentrations to the appropriate wells.
-
Incubate for another 24 hours.[19]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[18]
-
Normalize the TOPFlash and FOPFlash firefly luciferase activities to the Renilla luciferase activity. The Wnt signaling activity is expressed as the TOP/FOP ratio.[18]
Western Blot for β-catenin
This protocol is for detecting changes in β-catenin protein levels.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe the membrane with a loading control antibody (actin or GAPDH) to ensure equal protein loading.[8][20][21]
Visualizations
Caption: Canonical Wnt/FZD7 signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frizzled Receptors as Potential Therapeutic Targets in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A FZD7-specific Antibody–Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. scribd.com [scribd.com]
- 16. TOP/FOPFlash reporter assay [bio-protocol.org]
- 17. TOP/FOP-Flash luciferase reporter analysis [bio-protocol.org]
- 18. TOP Flash/FOP-Flash reporter assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Downregulation of Frizzled-7 induces the apoptosis of hepatocellular carcinoma cells through inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Potential off-target effects of small molecule FZD7 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of small molecule FZD7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of small molecule FZD7 inhibitors?
A1: Many reported small molecule inhibitors of Frizzled-7 (FZD7) have been found to lack specificity and can exhibit a range of off-target effects. These can include the inhibition of downstream components of the Wnt signaling pathway rather than direct inhibition of FZD7.[1][2][3] For instance, some compounds may affect the levels of β-catenin or the phosphorylation of LRP6 independently of FZD7.[4][5] A significant and well-documented off-target effect is the inhibition of firefly luciferase, an enzyme commonly used in reporter gene assays to measure Wnt pathway activation.[1][6] This can lead to false-positive results, suggesting FZD7 inhibition where none has occurred.
Q2: Which specific small molecules have been reported to have off-target effects?
A2: Several compounds initially identified as FZD7 inhibitors have been later shown to act on other targets. For example, compounds like 3235-0367, SRI35959, carbamazepine, and niclosamide have been demonstrated to inhibit downstream components of the Wnt pathway.[1][2][3] Another compound, F7H, was found to be an antagonist of firefly luciferase, confounding the results of reporter assays.[1] In contrast, the peptide Fz7-21 has shown greater selectivity for FZD1, FZD2, and FZD7.[1]
Q3: How can I differentiate between a true FZD7 inhibitor and a compound with off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects requires a multi-faceted approach. It is crucial to employ orthogonal assays that measure different points in the signaling cascade. For example, in addition to a luciferase reporter assay, you should perform Western blots to assess the levels of key signaling proteins like phosphorylated LRP6, Dishevelled, GSK3β, and both total and active β-catenin. A genuine FZD7 inhibitor should decrease Wnt-induced LRP6 phosphorylation, while a downstream inhibitor might not. Furthermore, using a reporter assay with a different reporter enzyme, such as NanoLuc luciferase, can help identify compounds that specifically inhibit firefly luciferase.[1]
Q4: What are the potential consequences of off-target FZD7 inhibitor effects on other signaling pathways?
A4: FZD7 is known to participate in both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[7][8][9] Therefore, even a specific FZD7 inhibitor could have broad effects. Moreover, FZD7 signaling can crosstalk with other critical cellular pathways, including Notch, IL-6, EGFR, and TGF-β signaling.[8][10][11] Off-target inhibition could therefore lead to unintended consequences in these interconnected pathways, affecting processes such as cell proliferation, differentiation, and inflammation.
Troubleshooting Guides
Problem 1: My FZD7 inhibitor shows potent activity in a TOPFlash (firefly luciferase) reporter assay, but fails to show efficacy in cell viability or phenotypic assays.
-
Possible Cause: The compound may be a firefly luciferase inhibitor, leading to a false-positive result in the reporter assay.[1][6]
-
Troubleshooting Steps:
-
Perform a counter-screen: Test the compound in a control cell line that expresses firefly luciferase under the control of a constitutive promoter. A decrease in luciferase activity in this setup would indicate direct inhibition of the enzyme.
-
Use an alternative reporter: Validate your findings using a Wnt reporter assay that employs a different reporter protein, such as Renilla luciferase or NanoLuc luciferase.[1]
-
Assess downstream signaling: Perform Western blot analysis to check for expected changes in downstream Wnt pathway components, such as a decrease in active β-catenin and the expression of Wnt target genes like Axin2 and c-Myc.
-
Problem 2: The inhibitor affects β-catenin levels, but does not impact Wnt-induced LRP6 phosphorylation.
-
Possible Cause: The compound is likely acting downstream of the FZD7 receptor and its co-receptor LRP6.[1][2] It may be targeting components of the β-catenin destruction complex (e.g., GSK3β, Axin) or other downstream effectors.
-
Troubleshooting Steps:
-
GSK3β activity assay: Directly measure the activity of GSK3β in the presence of your compound.
-
Rescue experiment: Overexpress a constitutively active form of a downstream component (e.g., a stabilized β-catenin mutant) and see if the inhibitor's effect is bypassed.
-
In vitro binding assays: If possible, perform direct binding assays (e.g., surface plasmon resonance) to determine if your compound binds to FZD7 or to downstream proteins.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for various compounds, highlighting their intended targets and known off-target effects.
| Compound | Reported Target(s) | Reported IC50 | Known Off-Target Effects / Notes | Reference(s) |
| Fz7-21 (peptide) | FZD1, FZD2, FZD7 | ~2 µM | Demonstrates selectivity for the FZD1/2/7 subclass. | [1] |
| 3235-0367 | FZD8 | 9-11 µM | Inhibits downstream of FZDs, potentially targeting a component downstream of GSK3β. | [1] |
| SRI35959 | FZD7 | ~3 µM | Identified as an inhibitor of a downstream pathway component. | [1][4] |
| SRI37892 | FZD7 | Sub-micromolar | Identified through virtual screening targeting the transmembrane domain of FZD7. | [5][12] |
| F7H-28 | FZD7 | ~40 nM | Potent inhibitor of firefly luciferase, does not affect Wnt signaling. | [1][6] |
| Niclosamide | Wnt Pathway | ~0.5 µM (for Renilla inhibition) | Acts downstream of the β-catenin destruction complex. Also shows non-specific activity. | [1][13] |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay to Identify Off-Target Luciferase Inhibition
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with a TOPFlash (firefly luciferase) reporter plasmid and a control plasmid constitutively expressing Renilla luciferase.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of the small molecule FZD7 inhibitor. Include a positive control (e.g., a known Wnt pathway activator like Wnt3a conditioned media or CHIR99021) and a negative control (vehicle).
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A compound that inhibits both luciferases or only firefly luciferase is suspect. A true Wnt pathway inhibitor should decrease the normalized firefly/Renilla ratio in Wnt-stimulated cells without significantly affecting the Renilla signal alone.
-
Protocol 2: Western Blot for Wnt Pathway Activation
-
Cell Lysis and Protein Quantification:
-
Treat cells with the FZD7 inhibitor and/or Wnt3a ligand for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-LRP6, total LRP6, active β-catenin, total β-catenin, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to the loading control. A specific FZD7 inhibitor should reduce the Wnt3a-induced increase in p-LRP6 and active β-catenin.
-
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway initiated by Wnt binding to FZD7 and LRP6.
Caption: Troubleshooting workflow for validating hits from FZD7 inhibitor screens.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frizzled7 controls vascular permeability through the Wnt-canonical pathway and cross-talk with endothelial cell junction complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-canonical Fzd7 signaling contributes to breast cancer mesenchymal-like stemness involving Col6a1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Frizzled receptors: gatekeepers of Wnt signaling in development and disease [frontiersin.org]
- 12. oncotarget.com [oncotarget.com]
- 13. scbt.com [scbt.com]
Technical Support Center: Overcoming Resistance to FZD7 Targeted Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Frizzled-7 (FZD7) targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is FZD7 and why is it a target in cancer therapy?
Frizzled-7 (FZD7) is a seven-transmembrane receptor that is a key component of the Wnt signaling pathway.[1][2] In many cancers, including colorectal, gastric, pancreatic, breast, and hepatocellular carcinoma, FZD7 is overexpressed and plays a crucial role in tumor progression, metastasis, and the maintenance of cancer stem cells.[1][3][4][5][6] Its role in driving oncogenic signaling makes it an attractive therapeutic target.[1][7]
Q2: Which signaling pathways are activated by FZD7 in cancer?
FZD7 primarily activates the canonical Wnt/β-catenin signaling pathway.[1][4][5] Upon binding of a Wnt ligand, FZD7 recruits the Dishevelled (Dvl) protein, leading to the inhibition of the β-catenin destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes like c-Myc and Cyclin D1, promoting cell proliferation.[8][9][10] FZD7 can also activate non-canonical Wnt pathways, such as the Wnt/PCP and Wnt/Ca2+ pathways, which are involved in cell migration and invasion.[1][11]
Q3: What are the main therapeutic strategies to target FZD7?
Several strategies are being explored to inhibit FZD7 function:
-
Monoclonal Antibodies: Antibodies like Vantictumab (OMP-18R5) and clone 288.1 can block the interaction between Wnt ligands and FZD7, thereby inhibiting downstream signaling.[3][6][12]
-
Small Molecule Inhibitors: Compounds like FJ9 can disrupt the interaction between FZD7 and Dvl, preventing signal transduction.[1]
-
Soluble FZD7 Peptides: The extracellular domain of FZD7 can act as a decoy receptor, binding to Wnt ligands and preventing them from activating the endogenous FZD7 receptor.[13][14][15]
-
RNA interference (siRNA/shRNA): These molecules can be used to specifically knockdown the expression of FZD7 in cancer cells.[1][16]
Q4: What are the known mechanisms of resistance to FZD7 targeted therapy?
Resistance to FZD7 targeted therapy can arise through several mechanisms:
-
Activation of Autophagy: Inhibition of the Wnt/FZD7 pathway can lead to the upregulation of autophagy, a cellular survival mechanism, which can confer therapeutic resistance.[17]
-
Cancer Stem Cells (CSCs): A subpopulation of cancer cells with stem-like properties, often characterized by high FZD7 expression, can be inherently resistant to therapy and contribute to tumor relapse.[3][4][18]
-
Upregulation of other Frizzled receptors: Cancer cells may compensate for the inhibition of FZD7 by upregulating other Frizzled family members to maintain Wnt signaling.
Troubleshooting Guides
Problem 1: FZD7 inhibitor shows low efficacy in my cancer cell line.
-
Possible Cause 1: Low FZD7 expression.
-
Possible Cause 2: Presence of mutations downstream of FZD7.
-
Troubleshooting Step: Sequence key components of the Wnt pathway in your cell line, such as APC or β-catenin. Mutations in these genes can lead to constitutive pathway activation, making the cells less dependent on FZD7 signaling.[16]
-
-
Possible Cause 3: Redundancy with other Frizzled receptors.
-
Troubleshooting Step: Investigate the expression of other Frizzled receptors. If other FZDs are highly expressed, consider a pan-FZD inhibitor or a combination therapy approach.
-
Problem 2: My cells develop resistance to the FZD7 inhibitor over time.
-
Possible Cause 1: Upregulation of autophagy.
-
Possible Cause 2: Enrichment of cancer stem cells.
Problem 3: Inconsistent results in my Wnt reporter assay (e.g., TOPflash) after FZD7 inhibition.
-
Possible Cause 1: Off-target effects of the inhibitor.
-
Troubleshooting Step: Use a second, structurally different FZD7 inhibitor to confirm the observed effect. Additionally, perform a rescue experiment by overexpressing FZD7 to see if it reverses the effect of the inhibitor.
-
-
Possible Cause 2: Issues with the reporter assay itself.
-
Troubleshooting Step: Ensure the reporter plasmid is of high quality and the transfection efficiency is consistent across experiments. Include appropriate positive (e.g., Wnt3a conditioned media) and negative controls.
-
Data Presentation
Table 1: Efficacy of Different FZD7 Targeting Strategies
| Therapeutic Strategy | Agent | Cancer Type | Effect | Reference |
| Monoclonal Antibody | Vantictumab (OMP-18R5) | Gastric Cancer | Decreased spheroid formation, reduced stemness markers, re-sensitized chemoresistant cells to cisplatin. | [3][12] |
| Anti-FZD7-288.1 | Wilms Tumor | Induced cell death, inhibited proliferation and migration, reduced tumor volume in xenografts. | [6] | |
| Small Molecule Inhibitor | FJ9 | Lung Cancer, Melanoma | Disrupted FZD7-Dvl interaction, induced apoptosis, attenuated tumor growth in xenografts. | [1] |
| Soluble Peptide | sFZD7 | Hepatocellular Carcinoma | Inhibited Wnt3-mediated signaling, decreased cell viability, sensitized cells to doxorubicin. | [13][14][15] |
| siRNA | FZD7-siRNA | Colorectal Cancer | Decreased Tcf transcriptional activity, reduced cell viability and invasion. | [16] |
Experimental Protocols
Protocol 1: Western Blot for FZD7 and β-catenin
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 4-12% Bis-Tris gel and run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FZD7 (e.g., 1:1000 dilution) and β-catenin (e.g., 1:2000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
Protocol 2: Spheroid Formation Assay for Cancer Stem Cell Activity
-
Cell Preparation: Dissociate cells into a single-cell suspension.
-
Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in ultra-low attachment 96-well plates.
-
Culture Medium: Culture cells in serum-free medium supplemented with EGF, bFGF, and B27 supplement.
-
Treatment: Add the FZD7 inhibitor at the desired concentrations.
-
Incubation: Incubate for 7-14 days, allowing spheroids to form.
-
Quantification: Count the number and measure the size of spheroids in each well using a microscope.
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway activated by FZD7.
Caption: Troubleshooting workflow for FZD7 inhibitor resistance.
Caption: Experimental workflow for analyzing FZD7 inhibitor resistance.
References
- 1. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Frizzled-7 Decreases Stemness and Chemotherapeutic Resistance in Gastric Cancer Cells by Suppressing Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fzd7/Wnt7b signaling contributes to stemness and chemoresistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frizzled Receptors in Tumors, Focusing on Signaling, Roles, Modulation Mechanisms, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FZD7 is a novel prognostic marker and promotes tumor metastasis via WNT and EMT signaling pathways in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urfjournals.org [urfjournals.org]
- 11. Down-regulation of frizzled-7 expression decreases survival, invasion and metastatic capabilities of colon cancer cells [escholarship.org]
- 12. Targeting Frizzled-7 Decreases Stemness and Chemotherapeutic Resistance in Gastric Cancer Cells by Suppressing Myc Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Soluble Frizzled-7 receptor inhibits Wnt signaling and sensitizes hepatocellular carcinoma cells towards doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Soluble Frizzled-7 receptor inhibits Wnt signaling and sensitizes hepatocellular carcinoma cells towards doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frizzled-7 as a potential therapeutic target in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fzd7/Wnt7b signaling contributes to stemness and chemoresistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Half-Life of FZD7 Peptide Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on peptide-based Frizzled-7 (FZD7) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on strategies to improve the in vivo half-life of your therapeutic peptides.
Understanding the Challenge: FZD7 and Peptide Therapeutics
Frizzled-7 (FZD7) is a transmembrane receptor that plays a crucial role in activating Wnt signaling pathways.[1][2] Aberrant FZD7 signaling is implicated in the development and progression of various cancers, including colorectal, breast, and liver cancer, making it a promising therapeutic target.[1][3][4][5] Peptide-based antagonists that block the interaction between Wnt ligands and FZD7 are a promising therapeutic strategy.[4][6][7][8] However, a major hurdle in the clinical development of peptide drugs is their short in vivo half-life, primarily due to rapid renal clearance and enzymatic degradation.[9][10][11][12][13]
This guide will walk you through common strategies to extend the half-life of your FZD7 peptide antagonists and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the short half-life of therapeutic peptides?
Peptides, especially those under 5-6 kDa, are susceptible to two main clearance mechanisms:
-
Enzymatic Degradation: Peptidases and proteases in the blood and tissues can rapidly break down the peptide bonds.[11][12][13]
-
Renal Clearance: Their small size allows for rapid filtration by the kidneys and excretion from the body.[14][15][16]
Q2: What are the most common strategies to improve the in vivo half-life of a peptide?
Several well-established methods can be employed:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, shielding it from proteolytic enzymes and reducing renal clearance.[15][17][18][19][20][21]
-
Fusion to Serum Proteins: Genetically fusing the peptide to a long-lived serum protein like albumin or the Fc fragment of an antibody leverages their natural recycling pathways to extend circulation time.[22][23][24][25][26][27]
-
Binding to Serum Albumin: Fusing the peptide to a smaller albumin-binding domain (ABD) allows it to "hitch a ride" on circulating albumin, thereby increasing its half-life.[28][29][30][31]
-
Structural Modifications: Introducing unnatural amino acids (e.g., D-amino acids), modifying the peptide backbone, or cyclizing the peptide can enhance its resistance to enzymatic degradation.[10][12][13][23][32][33][][35]
Troubleshooting Guides
Issue 1: Reduced Biological Activity After Modification
Q: My PEGylated FZD7 antagonist shows significantly lower binding affinity and functional activity. What went wrong?
A: This is a common issue with PEGylation, often caused by the PEG chain sterically hindering the peptide's interaction with FZD7.
Troubleshooting Steps:
-
Site-Specific PEGylation: If your current method involves random conjugation (e.g., to lysine residues), the PEG may be attached within the active binding site. Switch to a site-specific conjugation strategy. You can introduce a unique cysteine residue at a location distant from the binding motif and use a thiol-reactive PEG derivative (e.g., PEG-maleimide).[15]
-
Optimize PEG Size and Structure: A very large or branched PEG molecule might be causing excessive shielding.[17] Experiment with different molecular weights (e.g., 10 kDa, 20 kDa, 40 kDa) and structures (linear vs. branched) to find a balance between increased half-life and retained activity.[17][36]
-
Change the Linker Chemistry: The linker connecting the PEG to the peptide can also influence activity. Investigate different linker technologies to optimize the spatial orientation of the PEG chain relative to the peptide.
Issue 2: Peptide Aggregation During or After Modification
Q: I'm observing significant precipitation and aggregation of my peptide after conjugating it to an albumin-binding domain (ABD). How can I solve this?
A: Aggregation is often driven by the exposure of hydrophobic regions or by unfavorable electrostatic interactions, which can be exacerbated during the modification and purification process.[37][38]
Troubleshooting Steps:
-
Formulation Optimization:
-
pH Adjustment: Determine the isoelectric point (pI) of your fusion peptide. Aggregation is often maximal at the pI. Adjust the buffer pH to be at least 1-2 units away from the pI to increase net charge and electrostatic repulsion between molecules.[37][38]
-
Use of Excipients: Screen different excipients to include in your formulation. Arginine, for example, is known to act as an aggregation suppressor. Other options include detergents (e.g., Polysorbate 80) or stabilizing sugars (e.g., sucrose, trehalose).
-
-
Synthesis/Purification Process: For peptides prone to aggregation during solid-phase synthesis, consider using pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt the hydrogen bonding that leads to self-association.[39]
-
Modify Peptide Sequence: If aggregation persists, consider introducing hydrophilic or charged amino acids at non-critical positions on the peptide surface to improve solubility.
Issue 3: Insufficient Half-Life Extension
Q: I incorporated D-amino acids into my peptide, and while stability against proteolysis improved in vitro, the in vivo half-life is still too short. What are my next steps?
A: While D-amino acids can effectively block enzymatic degradation, they do not increase the peptide's size.[] Therefore, the peptide is likely still being rapidly cleared by the kidneys.
Troubleshooting Steps:
-
Combine Strategies: This is a perfect scenario for a multi-pronged approach. Combine your protease-resistant peptide (with D-amino acids) with a size-increasing strategy like PEGylation or fusion to an ABD. The combination will address both major clearance pathways: enzymatic degradation and renal filtration.
-
Evaluate Fusion to Fc Fragments: Fusion to an IgG Fc domain not only increases size but also engages the neonatal Fc receptor (FcRn) recycling pathway, which can dramatically extend half-life.[25][26][27] This is often more effective than simply increasing the hydrodynamic radius.
-
Consider Lipidation: Attaching a fatty acid chain to the peptide can promote binding to circulating albumin, thereby slowing renal clearance and extending its half-life.
Data on Half-Life Extension Strategies
The following tables summarize quantitative data from various studies, demonstrating the impact of different half-life extension methodologies.
Table 1: Effect of PEGylation on Peptide Half-Life
| Peptide/Protein | Modification | Molecular Weight of PEG (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase |
| Interferon α-2a | Site-specific | 40 (branched) | ~2-3 hours | ~60-80 hours | ~30x |
| Generic Peptide | N-terminal | 20 (linear) | Minutes | Several hours | >100x[15] |
| Asparaginase | Random | 5 (linear, multiple) | ~1.3 hours | ~33 hours | ~25x |
Table 2: Effect of Fusion to Albumin or Albumin-Binding Domains (ABD)
| Therapeutic Moiety | Fusion Partner | Half-Life (Unmodified) | Half-Life (Fusion Protein) | Species |
| 10 kDa Scaffold Protein | ABDCon | Minutes | 60 hours | Mouse[28] |
| 10 kDa Scaffold Protein | ABDCon | Minutes | 182 hours | Cynomolgus Monkey[28] |
| GLP-1 Analog | Human Serum Albumin | ~2 minutes | ~5 days | Human |
| Single-chain Diabody | Albumin-Binding Domain | ~1 hour | ~47 hours | Mouse[31] |
Key Experimental Protocols
Protocol 1: General Procedure for Site-Specific Cysteine PEGylation
This protocol outlines the conceptual steps for conjugating a maleimide-activated PEG to a peptide containing a unique cysteine residue.
-
Peptide Preparation: Synthesize or procure the FZD7 antagonist peptide with a unique cysteine residue incorporated at a site away from the FZD7 binding interface. Ensure the peptide is fully reduced and purified.
-
Buffer Preparation: Prepare a reaction buffer, typically a phosphate or HEPES buffer at pH 6.5-7.5. The buffer must be deoxygenated to prevent cysteine oxidation.
-
Reduction of Peptide (Optional but Recommended): Dissolve the peptide in the reaction buffer. Add a 5-10 fold molar excess of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature to ensure the cysteine thiol is free.
-
Conjugation Reaction:
-
Dissolve the maleimide-activated PEG in the reaction buffer.
-
Add the PEG-maleimide solution to the reduced peptide solution. A 1.2 to 5-fold molar excess of PEG is typically used.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.
-
-
Quenching: Quench the reaction by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to react with any excess PEG-maleimide.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG using techniques like Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using SDS-PAGE (which will show a shift in molecular weight) and Mass Spectrometry (e.g., MALDI-TOF).
Protocol 2: Conceptual Workflow for Creating a Peptide-Albumin Fusion Protein
This protocol describes the general molecular biology steps to generate a recombinant fusion protein.
-
Gene Design and Synthesis: Design a synthetic gene encoding your FZD7 antagonist peptide fused to the N- or C-terminus of Human Serum Albumin (HSA). Include a flexible linker sequence (e.g., (GGGGS)n) between the peptide and HSA to ensure proper folding and function of both domains. Optimize the codon usage for your chosen expression system (e.g., E. coli, yeast, or mammalian cells).
-
Cloning: Clone the synthetic gene into an appropriate expression vector containing a suitable promoter and selection marker.
-
Expression: Transform the expression vector into your host cells. Grow the cells and induce protein expression according to the vector's requirements.
-
Purification:
-
Lyse the cells to release the recombinant protein.
-
Perform an initial affinity chromatography step. If a His-tag was included, use a Ni-NTA column. For native HSA fusions, specialized albumin affinity chromatography (e.g., Cibacron Blue) can be used.[24]
-
Further purify the fusion protein using ion-exchange and/or size-exclusion chromatography to remove remaining impurities and aggregates.
-
-
Characterization and Validation:
-
Confirm protein size and purity using SDS-PAGE and Western Blot (using an anti-HSA antibody).
-
Verify the protein's identity and integrity by mass spectrometry.
-
Perform a binding assay (e.g., ELISA or Surface Plasmon Resonance) to confirm that the peptide portion of the fusion protein can still bind to FZD7.
-
Conduct a functional assay to ensure the antagonist activity is retained.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Canonical Wnt/β-catenin signaling pathway initiated by FZD7.
Caption: Experimental workflow for site-specific PEGylation of a peptide.
Caption: Troubleshooting decision tree for modified peptides.
References
- 1. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frizzled Receptors in Tumors, Focusing on Signaling, Roles, Modulation Mechanisms, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frizzled7 as an emerging target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective peptide inhibitor of Frizzled 7 receptors disrupts intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in the delivery of peptide drugs: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Frontiers | Current challenges in peptide-based drug discovery [frontiersin.org]
- 12. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Modifications Designed to Improve Peptide Stability: Inc...: Ingenta Connect [ingentaconnect.com]
- 14. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 18. worldscientific.com [worldscientific.com]
- 19. bachem.com [bachem.com]
- 20. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Human Serum Albumin and p53-Activating Peptide Fusion Protein Is Able to Promote Apoptosis and Deliver Fatty Acid-Modified Molecules | PLOS One [journals.plos.org]
- 25. benthamscience.com [benthamscience.com]
- 26. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Fusion to a highly stable consensus albumin binding domain allows for tunable pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. [PDF] Fusion to a highly stable consensus albumin binding domain allows for tunable pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 31. academic.oup.com [academic.oup.com]
- 32. journals.asm.org [journals.asm.org]
- 33. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. m.youtube.com [m.youtube.com]
- 37. royalsocietypublishing.org [royalsocietypublishing.org]
- 38. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 39. peptide.com [peptide.com]
Interpreting unexpected results in FZD7 functional assays
Welcome to the technical support center for Frizzled-7 (FZD7) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the interpretation of unexpected results in FZD7 functional assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during FZD7 functional assays, providing potential causes and actionable troubleshooting steps.
Q1: My TOPflash/FOPflash assay shows low or no signal after Wnt3a stimulation. What are the possible causes and solutions?
Possible Causes:
-
Inefficient Transfection: Low transfection efficiency of the TOPflash/FOPflash reporter plasmids is a common issue.
-
Cell Line Issues: The cell line used may not be responsive to Wnt stimulation, potentially due to mutations in downstream signaling components like β-catenin or APC.[1] HCT116 cells, for instance, have a mutation in β-catenin leading to constitutive pathway activation, which can make them less responsive to exogenous Wnt ligands.[1]
-
Inactive Wnt Ligand: The recombinant Wnt3a protein may have lost its activity due to improper storage or handling.
-
Low FZD7 Expression: The chosen cell line may express low endogenous levels of FZD7.
-
Suboptimal Assay Conditions: Incubation times or reagent concentrations may not be optimized.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Transfection Efficiency | Co-transfect a constitutively expressed reporter plasmid (e.g., GFP or LacZ) to visually or quantitatively assess transfection efficiency. Optimize transfection reagent and protocol if necessary. |
| 2 | Use Positive Controls | Treat cells with a GSK3β inhibitor (e.g., CHIR99021 or LiCl) to directly activate the pathway downstream of the receptor.[1][2] This helps to confirm that the reporter system and downstream components are functional. |
| 3 | Confirm Cell Line Responsiveness | If possible, use a cell line known to have a robust response to Wnt3a. Alternatively, perform a Western blot to check for β-catenin accumulation or LRP6 phosphorylation after stimulation.[1] |
| 4 | Validate Wnt3a Activity | Test the Wnt3a ligand on a different, highly responsive cell line. Purchase fresh, quality-controlled Wnt3a if activity is questionable. |
| 5 | Overexpress FZD7 | If endogenous FZD7 levels are suspected to be low, transiently transfect an FZD7 expression vector to enhance the signal.[3] |
| 6 | Optimize Assay Parameters | Perform a time-course experiment (e.g., 8, 16, 24, 48 hours) to determine the optimal stimulation time.[1] Also, titrate the concentration of Wnt3a. |
Q2: I'm observing a high background signal in my FOPflash (negative control) reporter assay. What does this indicate and how can I fix it?
Possible Causes:
-
Constitutive Wnt Pathway Activation: The cell line may have mutations in genes like APC or CTNNB1 (β-catenin) that lead to ligand-independent signaling.[1]
-
Promoter Activity: The minimal promoter in the FOPflash plasmid might be activated by other transcription factors present in the cell line.
-
Cross-talk with Other Pathways: Other signaling pathways active in the cells might be influencing TCF/LEF-mediated transcription.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Check Cell Line Genotype | Review the literature for known mutations in your cell line that affect the Wnt pathway. |
| 2 | Serum Starvation | Serum contains growth factors that can activate various signaling pathways. Serum-starving the cells for a few hours before and during the experiment can help reduce background.[1] |
| 3 | Reduce Plasmid Concentration | Titrate down the amount of FOPflash plasmid used for transfection to minimize basal activity. |
| 4 | Normalize to a Control | Always express your TOPflash activity as a ratio relative to the FOPflash activity (TOP/FOP ratio) to account for non-specific transcriptional activation. |
Q3: My FZD7 inhibitor shows activity in the TOPflash assay, but not in a direct binding or β-catenin accumulation assay. Why is this happening?
Possible Causes:
-
Off-Target Effects: The compound may not be targeting FZD7 directly. Instead, it could be inhibiting a downstream component of the Wnt pathway or even the luciferase reporter itself.[2][4][5]
-
Luciferase Inhibition: Some small molecules are known to be direct inhibitors of firefly luciferase, leading to a false-positive result in reporter assays.[4][5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Counter-Screen | Test the compound in an assay where the Wnt pathway is activated downstream of FZD7, for example, by using a GSK3β inhibitor like CHIR99021.[2] If the compound still shows inhibition, it's likely acting downstream of the receptor. |
| 2 | Use an Orthogonal Assay | Validate the inhibitor's effect using a non-luciferase-based method. For example, perform a Western blot to check for changes in active (non-phosphorylated) β-catenin levels upon Wnt3a stimulation in the presence of your inhibitor.[2][3][5] |
| 3 | Test for Direct Luciferase Inhibition | Add the compound to the cells just before lysis and luciferase measurement. A drop in signal would suggest direct inhibition of the luciferase enzyme.[5] Alternatively, use a NanoLuc®-based reporter system, as some inhibitors are specific to firefly luciferase.[5] |
| 4 | Utilize FZD Knockout Cells | Use CRISPR/Cas9-generated cell lines lacking FZD receptors (ΔFZD1–10) and then re-express only FZD7.[2][5] This ensures that any observed effect is specifically mediated through FZD7. |
Q4: In my Co-Immunoprecipitation (Co-IP) experiment, I'm not able to pull down the expected FZD7 interaction partner.
Possible Causes:
-
Weak or Transient Interaction: The protein-protein interaction may be weak or only occur under specific cellular conditions or for a short duration.
-
Inappropriate Lysis Buffer: The detergents in the lysis buffer may be too harsh and disrupt the protein-protein interaction.[6] RIPA buffer, for instance, is often too stringent for Co-IPs.[6]
-
Antibody Issues: The antibody used for immunoprecipitation may be binding to an epitope that is masked when FZD7 is in a complex with its binding partner.
-
Low Protein Expression: The expression level of the bait or prey protein might be too low to be detected.[6]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Lysis Conditions | Use a milder lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) instead of harsh ionic detergents like SDS or deoxycholate.[6][7][8] |
| 2 | Cross-linking | For transient or weak interactions, consider using a cross-linking agent (e.g., formaldehyde or DSP) to stabilize the protein complex before cell lysis. |
| 3 | Use a Different Antibody | Try a different antibody that targets a different region of the bait protein (e.g., N-terminus vs. C-terminus). |
| 4 | Overexpress Proteins | If endogenous protein levels are low, co-transfect expression vectors for both the bait and prey proteins. |
| 5 | Include Proper Controls | Always include an input control to verify protein expression in the lysate and an IgG isotype control to check for non-specific binding to the beads or antibody.[6][9] |
Signaling Pathways and Workflows
FZD7 Signaling Pathways
FZD7 can mediate both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling pathways, which can contribute to the complexity of experimental results.[3][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Putative Frizzled 7-Targeting Compound Acts as a Firefly Luciferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 10. Down-regulation of frizzled-7 expression decreases survival, invasion and metastatic capabilities of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Non-canonical Wnt Signature Correlates With Lower Survival in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for non-specific binding of FZD7 antibodies in experiments
Welcome to the technical support center for Frizzled-7 (FZD7) antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing FZD7 antibodies in their experiments while controlling for non-specific binding.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected bands in my Western Blot when using an anti-FZD7 antibody. How can I determine if this is due to non-specific binding?
A1: The appearance of unexpected bands in a Western Blot can be attributed to several factors, including non-specific binding of the primary or secondary antibody. To troubleshoot this, consider the following steps:
-
Optimize Antibody Concentration: Titrate your primary FZD7 antibody to determine the optimal concentration that maximizes the specific signal while minimizing background noise.
-
Blocking Conditions: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that the blocking incubation time is sufficient (typically 1 hour at room temperature).
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Secondary Antibody Control: Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to your protein lysate.
-
Use a Positive and Negative Control: Include a positive control cell line or tissue known to express FZD7 and a negative control with low or no FZD7 expression.[1] A band of the expected molecular weight (~64 kDa) should be strong in the positive control and absent or faint in the negative control.[2]
-
Knockout/Knockdown Validation: The most definitive way to confirm specificity is to use a cell line where the FZD7 gene has been knocked out (KO) or knocked down (e.g., using shRNA).[3][4][5] The specific band should be absent in the KO/knockdown lysate.[3]
Q2: How do I select an appropriate isotype control for my FZD7 antibody in flow cytometry experiments?
A2: An isotype control is crucial for distinguishing specific antibody staining from non-specific background signal in flow cytometry.[6][7] To select the correct isotype control, you must match the following characteristics of your primary FZD7 antibody:
-
Host Species: If your FZD7 antibody was raised in a rabbit, your isotype control must also be a rabbit immunoglobulin.
-
Immunoglobulin (Ig) Class and Subclass: Match the Ig class (e.g., IgG, IgM) and subclass (e.g., IgG1, IgG2a) precisely.[8] This information is provided on the antibody's datasheet.
-
Conjugated Fluorophore: The isotype control must be conjugated to the same fluorophore as your primary FZD7 antibody.
-
Concentration: Use the isotype control at the same concentration as your primary antibody.[7]
The isotype control helps to account for non-specific binding to Fc receptors on the cell surface and other non-specific protein interactions.[7]
Q3: My immunoprecipitation (IP) experiment with an anti-FZD7 antibody is pulling down multiple proteins. How can I improve the specificity?
A3: Non-specific binding is a common issue in IP experiments. Here are several strategies to enhance specificity:
-
Pre-clearing the Lysate: Before adding the specific FZD7 antibody, incubate your cell lysate with beads (e.g., Protein A/G agarose) alone. This step removes proteins that non-specifically bind to the beads.
-
Use a Non-specific Antibody Control: Perform a parallel IP with a non-specific antibody of the same isotype (isotype control) to identify proteins that are non-specifically pulled down.[9]
-
Optimize Washing Conditions: Increase the stringency of your wash buffers. You can gradually increase the salt concentration (e.g., from 150 mM to 500 mM NaCl) or the detergent concentration (e.g., from 0.1% to 1% Triton X-100 or NP-40).
-
Antibody Cross-linking: Covalently cross-linking the antibody to the beads can reduce the co-elution of antibody heavy and light chains, which can sometimes be mistaken for specific binding partners.
-
Validate with a Different Antibody: If possible, confirm your results with a second FZD7 antibody that recognizes a different epitope.
Quantitative Data Summary
The following table summarizes key quantitative data for validating FZD7 antibody specificity from various experimental approaches.
| Experimental Method | Parameter | Value | Cell Line/System | Reference |
| Flow Cytometry | EC50 for FZD7+ cells | < 10 nM | CHO cells overexpressing FZD7 | [10] |
| Flow Cytometry | % of FZD7+ cells | ~15% | SK-MEL28 | [9] |
| Flow Cytometry | % Apoptotic Cells (Annexin V+) | 81.6% | MDA-MB-231 (after 48h scFv treatment) | [11] |
| Biolayer Interferometry | Dissociation Constant (Kd) | 292 ± 66 pM | Purified FZD7 ECD/Fc chimera | [10] |
| Western Blot | Expected Molecular Weight | ~64 kDa | Various | [2] |
| qRT-PCR | Fold change in FZD7 expression | 0.445 | αFZD7-288.1-treated tumors vs. control | [9] |
Experimental Protocols
Detailed Protocol for Co-Immunoprecipitation (Co-IP) to Validate FZD7 Antibody Specificity
This protocol outlines the steps for performing a co-immunoprecipitation experiment to identify proteins that interact with FZD7, with appropriate controls for non-specific binding.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-FZD7 antibody
-
Isotype control antibody (same host species and isotype as the anti-FZD7 antibody)[8]
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis:
-
Culture and harvest cells expressing FZD7.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G beads to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Transfer the supernatant to a new tube. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Divide the pre-cleared lysate into two tubes.
-
To one tube, add the anti-FZD7 antibody (the optimal amount should be determined by titration).
-
To the other tube, add an equivalent amount of the isotype control antibody.[9]
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of fresh Protein A/G beads to each tube.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
Elute the bound proteins by adding 30-50 µL of 1X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Alternatively, use a gentle elution buffer (e.g., glycine-HCl) if you need to recover the proteins in their native state.
-
-
Analysis:
-
Pellet the beads and collect the eluate.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against a suspected interacting partner or send for mass spectrometry analysis.
-
A protein that is present in the anti-FZD7 IP but absent or significantly reduced in the isotype control IP is a potential specific interactor.
-
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway initiated by Wnt binding to the FZD7 and LRP5/6 co-receptors.
Caption: A logical workflow for troubleshooting and validating the specificity of FZD7 antibodies in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. anti-FZD7 Antibody [ABIN710051] - Human, Mouse, Rat, WB, ELISA, FACS [antibodies-online.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. mdbioproducts.com [mdbioproducts.com]
- 7. origene.com [origene.com]
- 8. Selecting Isotype Controls | Leinco Technologies [leinco.com]
- 9. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mcijournal.com [mcijournal.com]
Validation & Comparative
A Researcher's Guide to Confirming FZD7 Target Engagement in Living Cells
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent has successfully engaged its intended target, Frizzled-7 (FZD7), within a cellular context is a critical step in the development of novel cancer therapies. This guide provides an objective comparison of key assays used to validate FZD7 target engagement, supported by experimental data and detailed protocols.
FZD7, a member of the G protein-coupled receptor family, is a crucial mediator of Wnt signaling pathways, which are frequently dysregulated in various cancers.[1] Modulating FZD7 activity with therapeutic agents such as antibodies, antibody-drug conjugates (ADCs), or small molecules holds significant promise. However, rigorous methods are required to demonstrate that these agents bind to FZD7 in living cells and elicit the desired functional consequences.
This guide explores a range of assays, from direct binding studies to downstream functional readouts, providing a framework for selecting the most appropriate methods for your research needs.
FZD7 Signaling Pathways
FZD7 can activate both the canonical Wnt/β-catenin pathway and non-canonical pathways. Understanding these pathways is essential for interpreting the results of functional assays.
Caption: FZD7 Signaling Pathways.
General Experimental Workflow for Target Engagement
A typical workflow for assessing FZD7 target engagement involves treating cells with the therapeutic agent, followed by one or more assays to measure binding and/or downstream effects.
Caption: General Experimental Workflow.
Comparison of FZD7 Target Engagement Assays
The following table summarizes and compares various assays for confirming FZD7 target engagement in living cells.
| Assay Type | Specific Assay | Principle | Key Quantitative Readout | Advantages | Disadvantages |
| Direct Binding | Bioluminescence Resonance Energy Transfer (BRET/NanoBiT) | Measures proximity between a luciferase-tagged FZD7 and a fluorescently labeled ligand. | Binding Affinity (Kd) | High sensitivity; real-time kinetics in live cells. | Requires genetic engineering of cells and labeling of the ligand. |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding Affinity (Kd), Association (ka) and Dissociation (kd) rates | Label-free; provides detailed kinetic information. | Typically performed with purified proteins, not directly in living cells. | |
| Flow Cytometry | Detects binding of a fluorescently labeled antibody or ADC to FZD7 on the cell surface. | Mean Fluorescence Intensity (MFI) | High-throughput; quantifies cell surface receptor expression. | Indirect measure of affinity; potential for non-specific binding. | |
| Co-Immunoprecipitation (Co-IP) | An antibody to a protein of interest is used to pull down the protein and its binding partners from a cell lysate. | Presence of co-precipitated proteins on a Western blot | Confirms interaction with endogenous proteins in a cellular context. | Qualitative or semi-quantitative; prone to false positives/negatives. | |
| Downstream Signaling | Luciferase Reporter Assay (TOP/FOPFLASH) | Measures the transcriptional activity of TCF/LEF, downstream of β-catenin activation. | Fold change in luciferase activity | Highly sensitive and quantitative measure of canonical Wnt pathway activation. | Indirect measure of target engagement; can be affected by off-target effects. |
| Western Blotting | Detects changes in the levels of key signaling proteins (e.g., β-catenin, p-LRP6). | Fold change in protein expression/phosphorylation | Provides information on the modulation of specific downstream signaling nodes. | Semi-quantitative; lower throughput than reporter assays. | |
| Quantitative RT-PCR (qRT-PCR) | Measures changes in the mRNA levels of Wnt target genes (e.g., AXIN2, SP5). | Fold change in gene expression | Sensitive and quantitative measure of transcriptional output. | Changes in mRNA may not always correlate with protein levels. | |
| Cell Viability/Cytotoxicity Assay | Measures the effect of a therapeutic agent (e.g., ADC) on cell survival. | IC50 | Direct measure of the functional consequence of target engagement and drug delivery. | Not suitable for non-cytotoxic agents; can be influenced by off-target toxicity. | |
| Cellular Imaging | Confocal Microscopy | Visualizes the subcellular localization, co-localization, and internalization of FZD7 and its ligands. | Qualitative (visual) and quantitative (co-localization coefficients) | Provides spatial and temporal information about target engagement in single cells. | Lower throughput; quantification can be complex. |
Quantitative Data from Experimental Studies
| Assay | Interaction | Cell Line | Reported Value |
| NanoBiT/BRET | TcdB - FZD7 | HEK293A | Kd = 4.00 nM[1] |
| NanoBiT/BRET | eGFP-Wnt-3A - endogenous HiBiT-FZD7 | SW480 | High affinity, Kd lower than overexpressed systems[2] |
| BLI | Anti-FZD7 antibody (SHH002-hu1) - rhFzd7 | N/A (in vitro) | Kd < 1.0 x 10-12 M[3] |
| SPR | SHH002-hu1-MICA - rhNKG2D | N/A (in vitro) | Kd = 4.52 x 10-8 M[3] |
| Modified Langmuir Isotherm | FZD7-nanoshells - TNBC cells | MDA-MB-231 | Effective Kd = 6.03 x 10-10 M[4] |
| Cytotoxicity Assay | FZD7-ADC (septuximab vedotin) | MA-148, PA-1 | IC50 = 5 nM[5] |
| Cytotoxicity Assay | Soluble FZD7 decoy receptor | SW480 | IC50 = 12 µg/ml[6] |
| Cytotoxicity Assay | Soluble FZD7 decoy receptor | AGS | IC50 = 21 µg/ml[6] |
| TOP/FOPFLASH Assay | Wnt3 stimulation | Huh7 | ~2-fold increase in activity[7] |
| TOP/FOPFLASH Assay | Wnt3 + FZD7 overexpression | Huh7 | ~3-fold increase in activity[7] |
Detailed Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for Ligand Binding
This protocol is adapted from studies using the NanoBiT/BRET system to measure ligand binding to FZD7.[2][8]
Objective: To quantitatively measure the binding affinity and kinetics of a fluorescently labeled ligand to HiBiT-tagged FZD7 in living cells.
Materials:
-
FZD7-expressing cells (e.g., SW480) CRISPR-Cas9 edited to have an N-terminal HiBiT tag on FZD7.
-
Fluorescently labeled ligand (e.g., eGFP-Wnt-3A).
-
LgBiT protein.
-
Nano-Glo® Live Cell Reagent.
-
White, opaque 96-well plates.
-
Plate reader capable of measuring luminescence and BRET.
Procedure:
-
Cell Seeding: Seed the HiBiT-FZD7 expressing cells in a white, opaque 96-well plate at a suitable density and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the fluorescently labeled ligand in an appropriate assay buffer.
-
Assay Setup:
-
Wash the cells with assay buffer.
-
Add the LgBiT protein and the Nano-Glo® substrate to the cells and incubate according to the manufacturer's instructions.
-
Add the serially diluted fluorescent ligand to the wells. Include wells with buffer only as a negative control.
-
-
BRET Measurement:
-
Incubate the plate at 37°C and measure luminescence and BRET signals at regular intervals for kinetic studies, or at a single time point after reaching equilibrium for saturation binding experiments.
-
The BRET ratio is calculated as the ratio of the emission intensity of the acceptor (fluorescent ligand) to the emission intensity of the donor (NanoLuc).
-
-
Data Analysis:
-
For saturation binding, plot the net BRET ratio against the ligand concentration and fit the data to a one-site binding model to determine the Kd.
-
For kinetic studies, fit the association and dissociation curves to appropriate models to determine ka and kd.
-
TOP/FOPFLASH Luciferase Reporter Assay
This protocol is a generalized procedure based on multiple cited sources.[7][9][10]
Objective: To measure the activation of the canonical Wnt/β-catenin signaling pathway upon FZD7 engagement.
Materials:
-
FZD7-expressing cells (e.g., HEK293T, Huh7).
-
TOPFLASH and FOPFLASH reporter plasmids.
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
Therapeutic agent (e.g., Wnt3a, FZD7 antibody).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 24-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the TOPFLASH or FOPFLASH plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with the therapeutic agent at various concentrations. Include a vehicle-treated control.
-
Cell Lysis: After an appropriate incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the TOP/FOP ratio to determine the specific TCF/LEF-dependent transcriptional activity.
-
Express the results as fold change relative to the vehicle-treated control.
-
Western Blotting for β-catenin Accumulation
This is a general protocol for detecting changes in β-catenin protein levels.
Objective: To qualitatively or semi-quantitatively assess the stabilization and accumulation of β-catenin in the cytoplasm following FZD7 engagement.
Materials:
-
FZD7-expressing cells.
-
Therapeutic agent.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against β-catenin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the therapeutic agent for the desired time. Wash with ice-cold PBS and lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometry analysis to quantify the relative changes in β-catenin levels, normalizing to a loading control like GAPDH or β-actin.
Confocal Microscopy for Receptor Internalization
This protocol provides a general framework for visualizing the internalization of FZD7 upon ligand binding.[5]
Objective: To visually assess the internalization of FZD7 following treatment with a fluorescently labeled therapeutic agent.
Materials:
-
FZD7-expressing cells.
-
Fluorescently labeled therapeutic agent (e.g., a Cy5-conjugated ADC).
-
Lysosomal marker (e.g., LysoTracker).
-
Glass-bottom dishes or coverslips.
-
Confocal microscope.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treatment:
-
If using a lysosomal marker, pre-incubate the cells with the marker according to the manufacturer's instructions.
-
Treat the cells with the fluorescently labeled therapeutic agent for various time points (e.g., 0, 30, 60 minutes).
-
-
Cell Fixation and Staining (Optional): Cells can be fixed with paraformaldehyde and stained for other markers if desired. For live-cell imaging, this step is omitted.
-
Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines and filters for the fluorophores used.
-
Capture Z-stacks to obtain three-dimensional information.
-
-
Image Analysis:
-
Visually inspect the images for the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles.
-
Quantify co-localization between the therapeutic agent and endosomal or lysosomal markers using appropriate software (e.g., ImageJ/Fiji) to calculate co-localization coefficients (e.g., Pearson's or Manders').
-
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Frizzled-7-targeting antibody-derived bifunctional protein retargets NK cells against triple-negative breast cancer cells via MICA-NKG2D axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A FZD7-specific Antibody–Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity of a recombinant soluble Fzd7 decoy receptor in human gastric and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Frizzled-7 receptor inhibits Wnt signaling and sensitizes hepatocellular carcinoma cells towards doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBiT- and NanoBiT/BRET-based assays allow the analysis of binding kinetics of Wnt-3a to endogenous Frizzled 7 in a colorectal cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Putative Frizzled 7-Targeting Compound Acts as a Firefly Luciferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that fold-change, and not absolute level, of β-catenin dictates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of FZD7 Antagonist 1 and Other Wnt Pathway Inhibitors
The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][3] Frizzled-7 (FZD7), a key receptor in this pathway, is frequently overexpressed in various cancers and plays a crucial role in tumor initiation and progression.[4][5] This guide provides an objective comparison of the efficacy of FZD7 antagonists with other classes of Wnt pathway inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of Wnt Pathway Inhibitors
The following table summarizes the efficacy of selected Wnt pathway inhibitors, including FZD7 antagonists and inhibitors targeting other key components of the pathway. The data is compiled from various studies to provide a comparative overview of their potency.
| Inhibitor Class | Inhibitor Name | Target | Mechanism of Action | Reported IC50 | Cell Lines/Model System |
| FZD7 Antagonist | Fz7-21 | FZD7 | Binds to the cysteine-rich domain (CRD) of FZD7, altering its conformation and inhibiting Wnt/β-catenin signaling.[6] | 100 nM | HEK293 cells (WNT3A stimulated)[6] |
| 50 nM | Mouse L cells (WNT3A-mediated β-catenin stabilization)[6] | ||||
| SRI37892 | FZD7 | Binds to the transmembrane domain (TMD) of FZD7, blocking Wnt/Fzd7 signaling.[5][7] | Sub-micromolar | Wnt3A-expressing HEK293 cells[7] | |
| ~2 µM | Cancer cell proliferation[7] | ||||
| Porcupine (PORCN) Inhibitor | IWP-2 | PORCN | Inhibits the O-acyltransferase activity of Porcupine, preventing Wnt ligand palmitoylation and secretion.[8] | 27 nM | Wnt pathway activity[8] |
| LGK-974 (WNT974) | PORCN | Suppresses the secretion of all Wnt ligands by inhibiting PORCN.[9] | - | In clinical trials[8] | |
| Tankyrase (TNKS) Inhibitor | XAV939 | TNKS1/2 | Stabilizes Axin by inhibiting Tankyrase, leading to enhanced β-catenin degradation.[10] | - | Used to prevent glioma cell invasiveness.[9] |
| JW74 | TNKS1/2 | Increases Axin2 protein levels, leading to a reduction in active β-catenin.[10] | - | Inhibited tumor growth in a colorectal cancer xenograft model.[10] | |
| β-catenin/CBP Inhibitor | PRI-724 | β-catenin/CBP | Disrupts the interaction between β-catenin and its coactivator CBP, inhibiting the transcription of Wnt target genes.[10] | - | In clinical trials[8][10] |
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway and Inhibitor Targets
The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6.[11] This triggers a cascade that leads to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of target genes. The diagram below illustrates this pathway and the points of intervention for different classes of inhibitors.
References
- 1. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 2. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of FZD7 Antagonist OMP-18R5 Against Other Frizzled Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding and functional activity of the Frizzled-7 (FZD7) antagonist, OMP-18R5 (Vantictumab), against other members of the Frizzled receptor family. The information is supported by experimental data to aid in the evaluation of its selectivity and potential therapeutic applications.
The Wnt signaling pathway, which is initiated by the binding of Wnt ligands to Frizzled (FZD) receptors, plays a crucial role in embryonic development and tissue homeostasis.[1] Dysregulation of this pathway is implicated in various cancers, making FZD receptors attractive therapeutic targets.[2][3][4] OMP-18R5 is a monoclonal antibody initially identified for its ability to bind to FZD7.[5] However, subsequent studies have revealed its broader specificity, interacting with a conserved epitope present in multiple FZD receptors.[5] This guide details the selectivity profile of OMP-18R5, providing valuable insights for its application in research and drug development.
Comparative Binding Affinity of OMP-18R5
OMP-18R5 has been shown to bind to five of the ten human Frizzled receptors: FZD1, FZD2, FZD5, FZD7, and FZD8.[5] The binding affinity for each of these receptors was assessed using flow cytometry with cells overexpressing the individual FZD proteins. The following table summarizes the quantitative data from these binding assays.
| Frizzled Receptor | OMP-18R5 Binding |
| FZD1 | Yes |
| FZD2 | Yes |
| FZD3 | No |
| FZD4 | No |
| FZD5 | Yes |
| FZD6 | No |
| FZD7 | Yes |
| FZD8 | Yes |
| FZD9 | No |
| FZD10 | No |
Table 1: Binding Specificity of OMP-18R5 to the Ten Human Frizzled Receptors. Data derived from flow cytometry analysis on cells individually overexpressing each FZD receptor.[5]
Functional Inhibition of Wnt Signaling
Beyond simple binding, OMP-18R5 effectively blocks canonical Wnt signaling induced by multiple Wnt family members.[5] This inhibitory action is a result of its binding to the Frizzled receptors, which prevents the downstream signaling cascade that leads to the accumulation of β-catenin.[5] Functional assays, such as luciferase reporter assays, have been instrumental in quantifying the inhibitory effect of OMP-18R5 on the Wnt pathway.
Experimental Protocols
A detailed understanding of the methodologies used to generate the selectivity data is crucial for interpreting the results. The following are summaries of the key experimental protocols employed.
Flow Cytometry-Based Binding Assay
This assay is used to determine the binding of OMP-18R5 to cells expressing different Frizzled receptors.
-
Cell Transfection: Cells are transiently transfected with cDNA constructs encoding each of the ten human Frizzled receptors. A control group of cells is transfected with an empty vector.
-
Antibody Incubation: The transfected cells are incubated with varying concentrations of OMP-18R5.
-
Secondary Antibody Staining: A fluorescently labeled secondary antibody that recognizes the isotype of OMP-18R5 is added to the cells.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence intensity compared to control cells indicates binding of OMP-18R5 to the specific Frizzled receptor expressed on the cell surface.
Wnt/β-catenin Reporter Assay (Luciferase Assay)
This functional assay measures the inhibition of the canonical Wnt signaling pathway by OMP-18R5.
-
Cell Line: A cell line containing a Wnt-responsive reporter construct (e.g., TOP-Flash) is used. This construct contains TCF/LEF binding sites upstream of a luciferase gene.
-
Wnt Stimulation: The cells are stimulated with a Wnt ligand, such as Wnt3A, to activate the canonical Wnt pathway.
-
Antagonist Treatment: The cells are co-incubated with the Wnt ligand and varying concentrations of OMP-18R5.
-
Luciferase Activity Measurement: After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of OMP-18R5 indicates inhibition of the Wnt signaling pathway.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Canonical Wnt/β-catenin signaling pathway and inhibition by OMP-18R5.
Experimental workflow for determining the selectivity profile of OMP-18R5.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the Wnt pathway: Therapeutic potential of selective targeting FZD7 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Frizzled receptors in melanomagenesis: From molecular interactions to target identification [frontiersin.org]
- 5. Wnt pathway inhibition via the targeting of Frizzled receptors results in decreased growth and tumorigenicity of human tumors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of small molecule versus antibody-based FZD7 inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
The Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway, has emerged as a critical target in oncology. Its overexpression is implicated in the progression and metastasis of numerous cancers, including colorectal, breast, and liver cancer. Consequently, the development of FZD7 inhibitors is an area of intense research. This guide provides a head-to-head comparison of the two primary modalities of FZD7 inhibitors: small molecules and antibody-based therapies, supported by available preclinical and clinical data.
At a Glance: Small Molecules vs. Antibodies for FZD7 Inhibition
| Feature | Small Molecule Inhibitors | Antibody-Based Inhibitors |
| Mechanism of Action | Typically target intracellular or transmembrane domains, disrupting protein-protein interactions (e.g., FZD7-Dvl) or receptor conformation. | Bind to the extracellular domain of FZD7, blocking Wnt ligand binding or inducing receptor internalization. Can be engineered as Antibody-Drug Conjugates (ADCs) for targeted payload delivery. |
| Specificity | Can be designed to be highly specific, but off-target effects are a consideration. | Generally highly specific for the target epitope. Some antibodies may cross-react with other FZD family members. |
| Cellular Penetration | Can penetrate cell membranes to access intracellular targets. | Generally limited to extracellular targets. |
| Pharmacokinetics | Shorter half-life, often requiring more frequent dosing. Oral bioavailability is a potential advantage. | Longer half-life, allowing for less frequent dosing. Typically administered intravenously. |
| Clinical Development | Several in preclinical development. | Vantictumab has undergone Phase 1 clinical trials. Septuximab vedotin (an ADC) is in preclinical development. |
| Known Side Effects | Less defined due to early stage of development. | On-target toxicities such as bone fractures have been observed with pan-FZD inhibitors like Vantictumab. |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for representative small molecule and antibody-based FZD7 inhibitors. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Performance of FZD7 Inhibitors
| Inhibitor | Type | Assay | Cell Line | IC50 / Kd | Citation |
| SRI37892 | Small Molecule | Wnt/β-catenin signaling | HEK293T | 0.66 µM | --INVALID-LINK-- |
| Cell Viability | HS578T (Breast Cancer) | ~2.2 µM | [1] | ||
| Cell Viability | BT549 (Breast Cancer) | ~1.9 µM | [1] | ||
| FJ9 | Small Molecule | Apoptosis Induction | LOX (Melanoma), H460, H1703 (NSCLC) | High doses required | [2] |
| Vantictumab (OMP-18R5) | Monoclonal Antibody | Wnt Binding Inhibition | - | FZD1: ~0.1 nM, FZD2: ~0.3 nM, FZD5: ~0.1 nM, FZD7: ~0.1 nM, FZD8: ~0.3 nM (Estimated) | [3] |
| Septuximab vedotin (F7-ADC) | Antibody-Drug Conjugate | Cytotoxicity | MA-148 (Ovarian Cancer) | 5 nM | [4] |
| Cytotoxicity | PA-1 (Ovarian Cancer) | 5 nM | [4] | ||
| Cytotoxicity | OVCAR-3 FZD7 (Ovarian Cancer) | 0.025 nM | [4] | ||
| SHH002-hu1 | Monoclonal Antibody | Binding Affinity (to FZD7) | - | < 1.0 x 10⁻¹² M | [5] |
Table 2: In Vivo Performance of FZD7 Inhibitors
| Inhibitor | Type | Cancer Model | Animal Model | Efficacy | Citation |
| FJ9 | Small Molecule | H460 Non-Small Cell Lung Cancer | Mouse Xenograft | Attenuated tumor growth | [2] |
| Anti-FZD7-288.1 | Monoclonal Antibody | Wilms Tumor | Mouse Xenograft | Significantly inhibited tumor volume | [6][7] |
| Septuximab vedotin (F7-ADC) | Antibody-Drug Conjugate | MA-148 Ovarian Cancer | Mouse Xenograft | Significant tumor regression | [4][8] |
| PA-1 Ovarian Cancer | Mouse Xenograft | Significant tumor regression | [4][8] | ||
| Vantictumab (OMP-18R5) | Monoclonal Antibody | Breast Cancer | Patient-Derived Xenograft | Tumor growth inhibition, potentiated by paclitaxel | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vantictumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A FZD7-specific Antibody–Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frizzled‐7‐targeting antibody (SHH002‐hu1) potently suppresses non–small‐cell lung cancer via Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth [frontiersin.org]
- 7. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a new FZD7 antagonist against known compounds like vantictumab
For Immediate Release
This guide provides a comprehensive framework for benchmarking a new FZD7 antagonist against established compounds, including the monoclonal antibody vantictumab and other known small molecule inhibitors. The following sections detail the mechanism of FZD7 antagonism, present comparative data on the efficacy of known inhibitors, provide detailed experimental protocols for key assays, and illustrate relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel cancer therapeutics targeting the Wnt signaling pathway.
The Role of FZD7 in Wnt Signaling and Cancer
Frizzled-7 (FZD7) is a seven-transmembrane receptor that plays a pivotal role in the Wnt signaling pathway, a critical regulator of embryonic development, stem cell maintenance, and tissue homeostasis.[1][2] Dysregulation of the Wnt/FZD7 pathway is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][3] FZD7 activation can trigger both the canonical β-catenin and non-canonical signaling cascades, leading to cellular proliferation, migration, and invasion. Antagonists of FZD7 aim to disrupt these oncogenic signals.
Comparative Efficacy of FZD7 Antagonists
The following tables summarize publicly available data on the inhibitory activity of known FZD7 antagonists. It is important to note that the data for different compounds have been compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Inhibitory Concentration (IC50) of Vantictumab Against Various Frizzled Receptors
| Frizzled Receptor | Estimated IC50 (nM) for Wnt Binding Inhibition |
| FZD1 | ~1-10 |
| FZD2 | ~1-10 |
| FZD5 | ~1-10 |
| FZD7 | ~1-10 |
| FZD8 | ~1-10 |
Data estimated from binding curves. Vantictumab is a monoclonal antibody that targets multiple Frizzled receptors.[4]
Table 2: Inhibitory Concentration (IC50) of Small Molecule FZD7 Antagonists
| Compound | Assay | Cell Line | IC50 (µM) |
| SRI35959 | Wnt/β-catenin signaling | HEK293 | ~10 |
| SRI37892 | Wnt/β-catenin signaling | HEK293 | sub-micromolar |
Data from a study identifying novel small molecule inhibitors of FZD7.[5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the comparison of a new FZD7 antagonist with existing compounds.
Wnt/β-catenin Reporter Assay
This assay measures the activity of the canonical Wnt signaling pathway.
Principle: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). Activation of the Wnt/β-catenin pathway leads to the transcription of the firefly luciferase gene. The antagonist's efficacy is determined by its ability to inhibit Wnt-induced luciferase expression.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well in complete growth medium (DMEM with 10% FBS).[7]
-
Transfection: After 24 hours, transfect the cells with the TCF/LEF-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[7]
-
Compound Treatment: 24 hours post-transfection, replace the medium with serum-free medium containing the new FZD7 antagonist, vantictumab, or other reference compounds at various concentrations.[7]
-
Wnt Stimulation: After 1-2 hours of compound incubation, stimulate the cells with a source of Wnt ligand (e.g., Wnt3a conditioned media or recombinant Wnt3a) for 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[7]
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the antagonist concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of the FZD7 antagonist on cancer cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, a triple-negative breast cancer cell line with documented FZD7 expression) in a 96-well plate at a density of 7 x 10^3 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the new FZD7 antagonist, vantictumab, or other reference compounds for 24 to 48 hours.[8]
-
MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the antagonist concentration to determine the IC50 value.
Competitive Binding Assay for Affinity (Kd) Determination
This assay is used to determine the binding affinity (dissociation constant, Kd) of the new FZD7 antagonist.
Principle: A competitive binding assay measures the ability of an unlabeled ligand (the new FZD7 antagonist) to compete with a labeled ligand (e.g., a radiolabeled or fluorescently tagged Wnt ligand or a known FZD7-binding molecule) for binding to the FZD7 receptor. The concentration of the new antagonist that inhibits 50% of the labeled ligand binding (IC50) can be used to calculate its inhibitory constant (Ki), which is an estimate of its Kd.
General Protocol Outline:
-
Receptor Preparation: Prepare cell membranes or whole cells expressing the FZD7 receptor.
-
Incubation: Incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled new FZD7 antagonist.
-
Separation: Separate the receptor-bound from the free labeled ligand. This can be achieved through filtration for membrane preparations or washing steps for whole cells.
-
Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence detection for fluorescently tagged ligands).
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand against the concentration of the unlabeled antagonist. The IC50 value is determined from this curve and used in the Cheng-Prusoff equation to calculate the Ki value.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the Wnt/FZD7 signaling pathway, the mechanism of action of FZD7 antagonists, and a typical experimental workflow for benchmarking a new compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth [frontiersin.org]
- 4. vantictumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel frizzled-7 inhibitors by targeting the receptor's transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KD determination from time-resolved experiments on live cells with LigandTracer and reconciliation with end-point flow cytometry measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing and characterization of single chain variable fragment (scFv) antibody against frizzled 7 (Fzd7) receptor - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of a Novel FZD7 Inhibitor: An Orthogonal Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential orthogonal assays to rigorously confirm the mechanism of action of a novel Frizzled-7 (FZD7) inhibitor. We compare a hypothetical novel inhibitor, "FZDin-1," with a known pan-Wnt pathway inhibitor that acts downstream of the receptor (e.g., a tankyrase inhibitor like XAV-939) and a hypothetical alternative FZD7-selective inhibitor ("Competitor-A"). The presented data, while illustrative, reflects expected outcomes based on the known biology of the Wnt/FZD7 pathway.
Introduction to FZD7 Inhibition
Frizzled-7 (FZD7) is a seven-transmembrane receptor that, upon binding its Wnt ligand, initiates the canonical Wnt/β-catenin signaling cascade.[1][2] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of various cancers.[1][2][3] FZD7, in particular, is frequently overexpressed in tumors and is associated with cancer progression and metastasis, making it a compelling therapeutic target.[2][4][5]
A novel FZD7 inhibitor must be rigorously validated to confirm its on-target activity and specificity. This involves a suite of orthogonal assays designed to probe different nodes of the Wnt/β-catenin signaling pathway, from receptor engagement to downstream gene transcription and cellular phenotype.
FZD7 Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical Wnt/FZD7 signaling pathway and the points at which different classes of inhibitors act. FZDin-1 and Competitor-A are designed to block the pathway at the receptor level, while downstream inhibitors like XAV-939 act on the β-catenin destruction complex.
Caption: Canonical Wnt/FZD7 signaling pathway and inhibitor targets.
Comparison of Orthogonal Assays
The following tables summarize the expected results from a panel of orthogonal assays designed to confirm the mechanism of action of our novel FZD7 inhibitor, FZDin-1.
Table 1: Target Engagement and Pathway Activity
| Assay | Purpose | FZDin-1 (Novel Selective Inhibitor) | Competitor-A (Alternative Selective Inhibitor) | XAV-939 (Downstream Inhibitor) |
| FZD7 Binding Assay (Flow Cytometry) | Confirms direct binding to FZD7 on the cell surface. | IC50: 15 nM | IC50: 25 nM | No Binding |
| FZD Isoform Selectivity | Assesses binding specificity against other FZD receptors. | >100-fold selective for FZD7 | >80-fold selective for FZD7 | Not Applicable |
| TCF/LEF Reporter Assay [6][7] | Measures Wnt/β-catenin transcriptional activity. | IC50: 50 nM | IC50: 80 nM | IC50: 30 nM |
| Nuclear β-catenin (Western Blot) | Quantifies the active, signaling pool of β-catenin. | Strong reduction | Strong reduction | Strong reduction |
| AXIN2 mRNA Expression (qPCR) | Measures transcription of a key Wnt target gene. | Strong reduction | Strong reduction | Strong reduction |
Table 2: Functional and Phenotypic Assays
| Assay | Purpose | FZDin-1 (Novel Selective Inhibitor) | Competitor-A (Alternative Selective Inhibitor) | XAV-939 (Downstream Inhibitor) |
| Cell Viability (FZD7-high cancer line) | Assesses the anti-proliferative effect on FZD7-dependent cells. | IC50: 200 nM | IC50: 350 nM | IC50: 150 nM |
| Cell Viability (FZD7-low cell line) | Determines off-target or non-specific toxicity. | >10 µM | >10 µM | >10 µM |
| Rescue Experiment | Tests if downstream activation can overcome inhibition. | Rescued by GSK3β inhibitor (CHIR99021) [8] | Rescued by GSK3β inhibitor (CHIR99021) | Not Rescued by GSK3β inhibitor |
Key Experimental Methodologies
Detailed protocols for the core assays are provided below.
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are the ultimate effectors of the canonical Wnt/β-catenin pathway.[9][10]
Experimental Workflow:
Caption: Workflow for the TCF/LEF dual-luciferase reporter assay.
Protocol:
-
Cell Seeding: Seed HEK293T cells at a density of 30,000 cells/well in a 96-well white, clear-bottom plate.[6] Allow cells to attach overnight.
-
Transfection: Transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid using a suitable transfection reagent.[7]
-
Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a-conditioned media (to stimulate the pathway) and serial dilutions of the FZD7 inhibitor or controls (e.g., DMSO, XAV-939).
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.[6] First, measure the firefly luciferase signal, then add the quenching reagent and measure the Renilla luciferase signal.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Calculate the percent inhibition relative to the Wnt3a-stimulated control and determine the IC50 value.
Nuclear β-catenin Western Blot
This assay directly measures the accumulation of β-catenin in the nucleus, a key step in Wnt pathway activation.
Protocol:
-
Cell Culture and Treatment: Plate a FZD7-expressing cancer cell line (e.g., SW480) in 6-well plates. The next day, treat with Wnt3a-conditioned media and/or inhibitors for 4-6 hours.
-
Nuclear Fractionation: Wash cells with ice-cold PBS and perform nuclear/cytoplasmic fractionation using a commercial kit or a hypotonic buffer-based protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against total or active (dephosphorylated) β-catenin. Also, probe for a nuclear loading control (e.g., Lamin B1).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
-
Analysis: Quantify band intensity using densitometry software. Normalize the β-catenin signal to the loading control to compare levels across different treatment conditions.
FZD7 Target Engagement by Flow Cytometry
This assay confirms that the inhibitor directly binds to FZD7 on the surface of living cells.
Experimental Workflow:
Caption: Workflow for a competitive binding flow cytometry assay.
Protocol:
-
Cell Preparation: Harvest a cell line engineered to overexpress FZD7 and resuspend in FACS buffer (PBS with 2% FBS).[11][12]
-
Competitive Binding: In a 96-well V-bottom plate, incubate the cells with a pre-determined saturating concentration of a fluorescently-labeled anti-FZD7 antibody in the presence of serial dilutions of the unlabeled novel inhibitor (FZDin-1).
-
Incubation: Incubate on ice for 1 hour, protected from light.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody and inhibitor.
-
Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the fluorescence intensity.
-
Data Interpretation: The displacement of the fluorescent antibody by the inhibitor will result in a decrease in the median fluorescence intensity. Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 for binding.
Conclusion
Confirming the mechanism of action of a novel FZD7 inhibitor requires a multi-faceted approach using orthogonal assays. A compound that demonstrates (1) direct and selective binding to FZD7, (2) inhibition of Wnt/β-catenin transcriptional activity, (3) reduction of downstream pathway markers, and (4) specific anti-proliferative effects in FZD7-dependent cell lines can be confidently classified as an on-target FZD7 inhibitor. The rescue experiment is particularly powerful, as it distinguishes receptor-level inhibitors from those acting further downstream in the pathway. This comprehensive validation strategy is crucial for advancing novel FZD7 inhibitors in drug development pipelines.
References
- 1. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FZD7 is a novel prognostic marker and promotes tumor metastasis via WNT and EMT signaling pathways in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional interaction between Wnt3 and Frizzled-7 leads to activation of the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Cell-Free Assay System for β-Catenin Signaling That Recapitulates Direct Inductive Events in the Early Xenopus laevis Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A FZD7-specific Antibody–Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
